5-Tert-butyl-1,3,4-oxadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONCYNYJYMAVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538863 | |
| Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-92-0 | |
| Record name | 5-tert-Butyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies for 5-tert-butyl-1,3,4-oxadiazol-2-amine. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] The inclusion of a tert-butyl group can influence the lipophilicity and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents.
Chemical Structure
The chemical structure of this compound is characterized by a central five-membered 1,3,4-oxadiazole ring. This ring is substituted at the 5-position with a tert-butyl group and at the 2-position with an amino group.
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is limited in the public domain. However, some basic properties have been reported or can be predicted. The analogous sulfur-containing compound, 2-amino-5-tert-butyl-1,3,4-thiadiazole, has a reported melting point of 183-187 °C, suggesting that the oxadiazole counterpart is also a solid at room temperature.[4]
| Property | Value | Source |
| Molecular Formula | C6H11N3O | PubChem |
| Molecular Weight | 141.17 g/mol | PubChem |
| CAS Number | 69741-92-0 | [4] |
| Physical Form | Solid | [4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the tert-butyl group (a singlet integrating to 9H) and the amino group (a broad singlet integrating to 2H). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, and two distinct signals for the carbon atoms of the oxadiazole ring. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm.[5] |
| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically in the range of 3100-3500 cm⁻¹) and the C=N stretching of the oxadiazole ring (around 1575-1623 cm⁻¹).[6] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight. |
Synthesis
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established methods. A common and effective approach is the cyclization of an appropriate acyl hydrazide or semicarbazone precursor. One general method involves the reaction of a carboxylic acid with semicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7]
A detailed experimental protocol for a similar compound, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, is provided as a representative example.[7] This can be adapted for the synthesis of this compound by substituting pivalic acid for 4-bromophenylacetic acid.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol (Adapted)
-
Reaction Setup: In a round-bottom flask, combine pivalic acid (1 equivalent) and semicarbazide (1 equivalent).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) to the mixture.
-
First Reflux: Heat the reaction mixture to reflux for approximately 45 minutes.
-
Quenching and Second Reflux: After cooling to room temperature, cautiously add water. Then, heat the mixture to reflux for an additional 4 hours.
-
Isolation: Filter the hot reaction mixture and wash the solid with warm water.
-
Purification: Basify the filtrate with a saturated solution of potassium hydroxide to induce precipitation. Collect the precipitate by filtration.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain purified this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for this compound, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]
The biological activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to act as bioisosteres of amides and esters, participating in hydrogen bonding interactions with biological targets. The specific nature of the substituents on the oxadiazole ring plays a crucial role in determining the pharmacological profile.
Given the prevalence of antimicrobial and enzyme inhibitory activities within this class of compounds, it is plausible that this compound could be investigated for similar properties. For instance, various 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against bacterial strains like Staphylococcus aureus and Salmonella typhi.[8] The mechanism of action for some antimicrobial 1,3,4-oxadiazoles has been proposed to involve the inhibition of enzymes crucial for bacterial survival, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid synthesis.[8]
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and potential mechanisms of action of this compound. At present, there is no information available regarding its involvement in any specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound DiscoveryCPR 69741-92-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 5-tert-butyl-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The incorporation of a tert-butyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity. This document consolidates the available data on this compound, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. While experimental data for this specific molecule is limited, this guide combines established knowledge of the 1,3,4-oxadiazole class with computational predictions to present a thorough profile.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data for this compound, the following tables include both reported and predicted values to provide a thorough profile.
Table 1: General and Chemical Identity
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [1][2] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| CAS Number | 69741-92-0 | |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | [2] |
| SMILES | CC(C)(C)C1=NN=C(O1)N | [3] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Melting Point | Not available (solid form) | |
| Boiling Point | Not available | [4][5] |
| pKa | Not available | |
| XlogP | 0.5 | [3] |
| Solubility | Expected to have some solubility in polar organic solvents. | [6] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Pictograms | GHS07 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A feasible approach for the synthesis of this compound involves the reaction of a pivalic acid derivative (e.g., pivaloyl chloride or pivalic anhydride) with semicarbazide hydrochloride, followed by a cyclodehydration step. An alternative and often high-yielding method is the oxidative cyclization of a semicarbazone precursor.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the synthesis of similar 2-amino-1,3,4-oxadiazole derivatives and should be optimized for specific laboratory conditions.
Materials:
-
Pivaloyl chloride
-
Semicarbazide hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Formation of 1-Pivaloylsemicarbazide:
-
To a stirred solution of semicarbazide hydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, add pivaloyl chloride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-pivaloylsemicarbazide. This intermediate may be used in the next step without further purification if of sufficient purity.
-
-
Cyclodehydration to this compound:
-
To the crude 1-pivaloylsemicarbazide, add phosphorus oxychloride (3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux (80-90 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Signaling Pathways
The 1,3,4-oxadiazole nucleus is a versatile scaffold that is present in a wide array of biologically active compounds.[7][8] Derivatives of this heterocycle have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[9]
While specific biological data for this compound is not extensively reported, its structural features suggest potential areas for investigation. The 2-amino-1,3,4-oxadiazole moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.
Potential as an Enzyme Inhibitor
Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as enzyme inhibitors. For instance, certain 5-aryl-1,3,4-oxadiazol-2-amines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[10][11] Molecular docking studies of these compounds have shown that they can interact with the active site of these enzymes, blocking substrate access.[10][11]
Potential Antimicrobial and Antitubercular Activity
The 1,3,4-oxadiazole ring is a common feature in compounds with antimicrobial and antitubercular properties. Molecular docking studies on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives have suggested their potential as inhibitors of Mycobacterium protein-tyrosine-phosphatase B (MptpB), a key enzyme in Mycobacterium tuberculosis that helps the bacterium evade the host immune system.[12][13] The docking poses of these compounds indicated strong binding affinity within the active site of MptpB, involving hydrogen bonds and hydrophobic interactions.[12][13]
Future Directions
The available information suggests that this compound is a compound of interest for further investigation in drug discovery. Key areas for future research include:
-
Experimental Determination of Physicochemical Properties: Obtaining experimental data for melting point, boiling point, pKa, and solubility is crucial for a complete understanding of the compound's behavior.
-
Synthesis and Characterization: The development and validation of a robust synthetic protocol for this specific molecule are necessary to enable further studies.
-
Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant targets, including bacterial and fungal strains, cancer cell lines, and key enzymes, would be highly valuable.
-
Computational Studies: Further molecular docking and molecular dynamics simulations could help to identify potential biological targets and elucidate the mechanism of action at a molecular level.
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry. While there is a notable lack of specific experimental data for this molecule, its structural relationship to a well-established class of biologically active compounds makes it a compelling candidate for further research. This technical guide has summarized the available information and provided a framework for future investigations into its physicochemical properties, synthesis, and therapeutic applications. The insights provided herein are intended to facilitate the efforts of researchers in the ongoing quest for novel and effective therapeutic agents.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular docking of 1,3,4-oxadiazoles: a step toward novel tuberculosis therapies | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 13. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine from Semicarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a valuable building block in medicinal chemistry, starting from the corresponding semicarbazone. The document details the prevalent synthetic strategies, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it includes visualizations of the reaction workflow and the general mechanistic pathway to facilitate a deeper understanding of the chemical transformation.
Introduction
The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticonvulsant, and anti-inflammatory activities. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound a sought-after intermediate in drug discovery programs. The synthesis of this class of compounds is most commonly achieved through the oxidative cyclization of an appropriate semicarbazone precursor. This guide will focus on the practical aspects of this transformation, providing researchers with the necessary information to efficiently synthesize this target molecule.
Synthetic Strategies and Data Presentation
The conversion of a semicarbazone to a 2-amino-1,3,4-oxadiazole is an oxidative process that involves the formation of a C-O bond to close the heterocyclic ring. Several oxidizing agents have been successfully employed for this transformation, each with its own advantages and disadvantages concerning reaction conditions, yields, and substrate scope. The following table summarizes quantitative data for different methods reported for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from semicarbazones, providing a comparative overview.
| Oxidizing Agent/Method | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Iodine (I₂) | Isobutyraldehyde semicarbazone | 1,4-Dioxane | 80 °C | 2 h | 85 | Niu, P., et al. (2015)[1][2] |
| Ceric Ammonium Nitrate (CAN) | Various aldehyde semicarbazones | Solvent-free | Room Temperature | 20 min | - | Vahedi, H., et al. (2007)[3] |
| Eosin Y/CBr₄ (Visible Light) | Various aryl semicarbazones | Acetonitrile | Room Temperature | 1-2 h | up to 96 | Kapoor, R., et al. (2015) |
| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide precursors | Dichloromethane | Room Temperature | - | Good | Rivera, N. R., et al. (2006)[4] |
| Potassium Iodate (KIO₃) | Acylthiosemicarbazide precursors | Water | 60 °C | 2 h | up to 90 | Anonymous (2019)[3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound, adapted from established methods for analogous compounds.
Synthesis of Pivalaldehyde Semicarbazone (Precursor)
Materials:
-
Pivalaldehyde (trimethylacetaldehyde)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (20 mL).
-
To this solution, add pivalaldehyde (0.86 g, 10 mmol). If the solution becomes cloudy, add a minimum amount of ethanol to obtain a clear solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford pivalaldehyde semicarbazone.
Oxidative Cyclization to this compound
This protocol is adapted from the general procedure described by Niu, P., et al. for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[1][2]
Materials:
-
Pivalaldehyde semicarbazone
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
To a solution of pivalaldehyde semicarbazone (1.43 g, 10 mmol) in 1,4-dioxane (30 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).
-
To this stirred suspension, add iodine (3.05 g, 12 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.
This solvent-free method is adapted from the procedure reported by Vahedi, H., et al.[3]
Materials:
-
Pivalaldehyde semicarbazone
-
Ceric Ammonium Nitrate (CAN)
Procedure:
-
In a mortar, place pivalaldehyde semicarbazone (1.43 g, 10 mmol) and ceric ammonium nitrate (6.58 g, 12 mmol).
-
Grind the mixture with a pestle at room temperature for 20-30 minutes.
-
The progress of the reaction can be monitored by observing the color change.
-
Upon completion, add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from pivalaldehyde and semicarbazide.
Caption: General workflow for the synthesis of this compound.
General Signaling Pathway (Reaction Mechanism)
The following diagram illustrates a plausible mechanistic pathway for the oxidative cyclization of a semicarbazone to a 2-amino-1,3,4-oxadiazole.
Caption: Plausible mechanism for the oxidative cyclization of semicarbazone.
Conclusion
The synthesis of this compound from its semicarbazone precursor is a well-established transformation that can be achieved through various oxidative cyclization methods. The choice of the oxidizing agent and reaction conditions can be tailored based on the desired scale, available resources, and environmental considerations. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block, offering both theoretical understanding and practical experimental guidance. The presented data and protocols are intended to streamline the synthetic efforts in academic and industrial research settings, ultimately accelerating the drug discovery and development process.
References
- 1. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine
CAS Number: 69741-92-0
This technical guide provides an in-depth overview of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a representative synthetic route, potential biological activities, and relevant experimental protocols.
Physicochemical Properties
This compound is a small molecule featuring a central 1,3,4-oxadiazole ring substituted with a tert-butyl group at position 5 and an amine group at position 2. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 69741-92-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₁N₃O | --INVALID-LINK-- |
| Molecular Weight | 141.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | CC(C)(C)C1=NN=C(O1)N | --INVALID-LINK-- |
| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | --INVALID-LINK-- |
| Predicted XlogP | 0.5 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the oxidative cyclization of an acyl-thiosemicarbazide intermediate. This process is illustrated in the workflow diagram below.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a broad range of biological activities.[1][2] Derivatives of 2-amino-1,3,4-oxadiazole have been reported to possess antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[3][4]
The biological activity of 1,3,4-oxadiazole derivatives is often attributed to the structural characteristics of the heterocyclic ring, which can act as a bioisostere for amide and ester functionalities, and its ability to participate in hydrogen bonding. The nature of the substituent at the 5-position significantly influences the compound's potency and selectivity. The tert-butyl group in the target compound is expected to enhance its lipophilicity, which may improve its ability to cross biological membranes.
A potential application for this compound, based on the activities of related molecules, is in the development of novel antimicrobial agents. The table below summarizes the antimicrobial activity of some 5-substituted-2-amino-1,3,4-oxadiazole derivatives against various pathogens.
| Compound Structure | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 5-(Aryl)-2-amino-1,3,4-oxadiazole | Staphylococcus aureus | MIC: 1.56 µg/mL | --INVALID-LINK-- |
| 5-(Aryl)-2-amino-1,3,4-oxadiazole | Bacillus subtilis | MIC: 0.78 µg/mL | --INVALID-LINK-- |
| 2,5-diamino-1,3,4-oxadiazole derivatives | Escherichia coli | Inhibition Zone: 7-46.5 mm | --INVALID-LINK-- |
| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to vancomycin | --INVALID-LINK-- |
A plausible mechanism of action for the antimicrobial activity of 2-amino-1,3,4-oxadiazole derivatives is the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound based on general procedures for 2-amino-1,3,4-oxadiazoles.
Materials:
-
Pivaloyl hydrazine
-
Thiophosgene
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Ethanol
-
Water
Procedure:
-
Formation of 1-pivaloylthiosemicarbazide:
-
Dissolve pivaloyl hydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thiophosgene (1 equivalent) to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 1-pivaloylthiosemicarbazide.
-
-
Oxidative Cyclization:
-
Dissolve the crude 1-pivaloylthiosemicarbazide in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
To this mixture, add a solution of iodine (1.1 equivalents) in ethanol dropwise with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
The reaction mixture is then poured into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of the compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Sterile DMSO
-
Incubator
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in sterile DMSO at a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (broth with inoculum, no compound), and well 12 will be the negative control (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. Its 1,3,4-oxadiazole core is a privileged scaffold associated with a wide array of biological activities. The synthetic accessibility of this compound, coupled with the known biological relevance of its structural class, makes it an attractive candidate for screening in various therapeutic areas, particularly as an antimicrobial agent. Further research is warranted to fully elucidate its biological profile and mechanism of action.
References
The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of 1,3,4-oxadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.[3]
Mechanisms of Anticancer Action
Enzyme Inhibition:
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity in cancer leads to the silencing of tumor suppressor genes. Certain 1,3,4-oxadiazole derivatives act as HDAC inhibitors, leading to the re-expression of these silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3]
-
Tyrosine Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several 1,3,4-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[4]
-
Other Enzyme Targets: Other enzymes targeted by 1,3,4-oxadiazole derivatives include topoisomerases, telomerase, and thymidylate synthase, all of which are critical for cancer cell proliferation and survival.
Targeting Signaling Pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2,5-disubstituted 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| OXA-1 | -Phenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | <0.14 | [1] |
| OXA-2 | -Phenyl | -(2-Acetamidophenoxy)methyl | C6 (Glioblastoma) | 13.04 | [1] |
| OXA-3 | -4-Chlorophenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 7.48 | [1] |
| OXA-4 | -4-Nitrophenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 1.59 | [1] |
| OXA-5 | -4-Methoxyphenyl | -(2-Acetamidophenoxy)methyl | A549 (Lung) | 1.80 | [1] |
| AMK OX-8 | Varies | Varies | A549 (Lung) | 25.04 | [2] |
| AMK OX-9 | Varies | Varies | A549 (Lung) | 20.73 | [2] |
| AMK OX-10 | Varies | Varies | HeLa (Cervical) | 5.34 | [2] |
| AMK OX-11 | Varies | Varies | A549 (Lung) | 45.11 | [2] |
| AMK OX-12 | Varies | Varies | HeLa (Cervical) | 32.91 | [2] |
Experimental Protocols
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.
General Procedure:
-
A mixture of a substituted benzohydrazide (1 mmol) and a substituted benzoic acid (1 mmol) is taken in phosphorus oxychloride (10 volumes).
-
The reaction mixture is stirred at 0°C and then slowly heated to 115°C and maintained for 16 hours under a nitrogen atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with 10% sodium bicarbonate solution, followed by water and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to obtain the crude product, which can be further purified by recrystallization.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway Visualizations
Caption: Mechanism of HDAC inhibition by 1,3,4-oxadiazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ijacskros.com [ijacskros.com]
5-tert-butyl-1,3,4-oxadiazol-2-amine mechanism of action theories
An In-depth Technical Guide on the Core Mechanism of Action Theories for 5-tert-butyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This technical guide focuses on the specific analog, this compound, and explores its theoretical mechanisms of action based on extensive research of structurally similar compounds. While direct comprehensive studies on this particular molecule are limited, a wealth of information on related 2-amino-1,3,4-oxadiazoles allows for the formulation of well-grounded hypotheses regarding its biological targets and activity. This document delves into the prominent theories of action, primarily focusing on enzyme inhibition and antimicrobial effects, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of associated pathways and workflows.
Introduction to 2-Amino-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere for amide and ester functionalities, enhancing properties like lipophilicity and metabolic stability in drug candidates.[1] Derivatives of this scaffold have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties.[2][3][4] The 2-amino substitution, in particular, has been a focal point of research, leading to the development of numerous compounds with diverse therapeutic potential.[5][6]
Primary Mechanism of Action Theory: Enzyme Inhibition
A significant body of research on 5-substituted-2-amino-1,3,4-oxadiazoles has centered on their ability to inhibit various enzymes.
Cholinesterase Inhibition: A Key Target for Neurodegenerative Diseases
A prominent area of investigation for 5-aryl-1,3,4-oxadiazol-2-amines is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7][8][9]
Theory: It is theorized that these compounds act as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which can lead to improvements in cognitive function. The inhibition by this class of compounds has been characterized as moderate and, in some instances, dual, affecting both AChE and BChE.[7][8] The nature of this inhibition has been reported as either mixed or non-competitive.[7] Molecular docking studies suggest that these molecules interact non-covalently with the peripheral anionic site and the catalytic active site of the cholinesterase enzymes.[7][9]
Impact of the tert-Butyl Group: Structure-activity relationship (SAR) studies have provided critical insights into the influence of substituents on the oxadiazole ring. A key finding is that bulky substituents at the 5-position, such as a tert-butyl group, tend to increase the half-maximal inhibitory concentration (IC50), thereby decreasing the inhibitory potency against cholinesterases.[7][10] This suggests that this compound is likely to be a weak inhibitor of AChE and BChE compared to analogs with smaller, less sterically hindered substituents.
Quantitative Data on Cholinesterase Inhibition by Analogous Compounds
| Compound (5-substituent) | Target Enzyme | IC50 (µM) | Reference |
| Phenyl | AChE | 33.9 - 40.1 | [7] |
| 4-Methylphenyl | AChE | 33.9 - 40.1 | [7] |
| 4-Methoxyphenyl | AChE | 33.9 - 40.1 | [7] |
| 4-Fluorophenyl | AChE | 33.9 - 40.1 | [7] |
| 4-tert-Butylphenyl | AChE | Increased IC50 | [10] |
| Pyridin-4-yl | AChE | 50.2 | [7] |
| Phenyl | BChE | ≥ 105 | [7] |
| 4-Methylphenyl | BChE | 89.97 | [7] |
Other Potential Enzyme Targets
While cholinesterase inhibition is a major focus, other enzymatic targets for 1,3,4-oxadiazole derivatives have been identified, suggesting potential alternative or secondary mechanisms of action. For instance, some derivatives have shown inhibitory activity against enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for bacterial fatty acid synthesis.[11]
Secondary Mechanism of Action Theory: Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a common feature in compounds with demonstrated antimicrobial properties.[5][12][13]
Theory: The proposed mechanism for the antimicrobial action of this class of compounds often involves the disruption of essential cellular processes in microorganisms. This can include the inhibition of enzymes crucial for cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the oxadiazole ring can facilitate the transport of the molecule across microbial cell membranes.[13]
Evidence for this compound Analogs: A study involving the synthesis and antimicrobial screening of a series of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines found them to be largely inactive against Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[14] This finding, combined with the general observation that the biological activity of 5-substituted-2-amino-1,3,4-oxadiazoles is highly dependent on the nature of the substituent at the 5-position, suggests that the tert-butyl group may not be favorable for broad-spectrum antimicrobial activity in this scaffold.[5]
Quantitative Data on Antimicrobial Activity of Analogous Compounds
| Compound Series | Microorganism | Activity | Reference |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines | S. aureus, E. coli, A. niger | Weakly active to inactive | [14] |
| Various 5-substituted-2-amino-1,3,4-oxadiazoles | S. aureus, K. pneumoniae | Varied, substituent-dependent | [5] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The most frequently cited method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.[7][8]
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (pH 8.0).
-
AChE or BChE enzyme solution.
-
Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).
-
DTNB solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution, phosphate buffer, and the test compound solution.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate and DTNB solution.
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or disk diffusion are typically employed to assess the antimicrobial activity of compounds.[14]
Principle: These methods determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).
Detailed Protocol (Broth Microdilution):
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Signaling Pathways and Workflows
Caption: Theorized weak inhibition of cholinesterases by this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Based on the available evidence from structurally related analogs, the primary mechanism of action theories for this compound are centered on enzyme inhibition and antimicrobial activity. However, the presence of the bulky tert-butyl group at the 5-position of the oxadiazole ring is predicted to significantly attenuate its potency in both of these areas. Specifically, it is likely a weak inhibitor of acetyl- and butyrylcholinesterase and possesses limited broad-spectrum antimicrobial activity. Further direct experimental evaluation of this compound is necessary to definitively elucidate its pharmacological profile and mechanism of action. This guide provides a foundational understanding for researchers to design and interpret future studies on this and related compounds.
References
- 1. jddtonline.info [jddtonline.info]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isca.me [isca.me]
An In-depth Technical Guide to 5-tert-butyl-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and the incorporation of a tert-butyl group can confer advantageous physicochemical properties such as increased lipophilicity and metabolic stability. This document details the chemical properties, potential synthetic routes with experimental protocols, and explores the prospective biological activities of this compound based on data from structurally related analogs. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Chemical Properties and Data
This compound is a stable, solid organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₁₁N₃O | [1][2] |
| Molecular Weight | 141.17 g/mol | [1] |
| CAS Number | 23495-90-1 | [3][4][5][6][7] |
| Appearance | Solid (predicted) | [1] |
| SMILES | CC(C)(C)C1=NN=C(O1)N | [2] |
| InChI | InChI=1S/C6H11N3O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | [2] |
| XlogP (predicted) | 0.5 | [2] |
| Monoisotopic Mass | 141.09021 Da | [2] |
Synthesis and Experimental Protocols
General Synthetic Workflow
The overall synthetic strategy typically involves two main steps: the formation of a pivaloyl semicarbazide intermediate, followed by oxidative cyclization to yield the desired 1,3,4-oxadiazole.
Experimental Protocol 1: Synthesis via Phosphorus Oxychloride (Adapted from Thiadiazole Synthesis)
This protocol is adapted from the synthesis of the analogous 2-amino-5-tert-butyl-1,3,4-thiadiazole and is a robust method for the cyclization of acylsemicarbazides.
Step 1: Preparation of 1-Pivaloylsemicarbazide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 20 mL of methanol/water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.21 g, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether, filter the solid, and dry under vacuum to yield 1-pivaloylsemicarbazide.
Step 2: Cyclization to this compound
-
In a flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 1-pivaloylsemicarbazide (1.45 g, 10 mmol) in phosphorus oxychloride (5 mL).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Experimental Protocol 2: Iodine-Mediated Oxidative Cyclization
This method offers a milder alternative to phosphorus oxychloride for the cyclization step.
Step 1: Preparation of Pivalaldehyde Semicarbazone
-
To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 25 mL of aqueous ethanol, add pivalaldehyde (0.86 g, 10 mmol).
-
Stir the mixture at room temperature for 2-3 hours, during which a white precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry to yield pivalaldehyde semicarbazone.
Step 2: Oxidative Cyclization to this compound
-
Suspend pivalaldehyde semicarbazone (1.43 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 1,4-dioxane (30 mL).
-
Add iodine (2.79 g, 11 mmol) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, monitoring by TLC.
-
After cooling, pour the mixture into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biological Activities and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[5] While specific biological data for this compound is limited in publicly accessible literature, the activities of structurally similar compounds provide strong indications of its therapeutic potential.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-oxadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[7] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. The lipophilic tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.
Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Oxadiazole Analogs
| Compound (5-substituent) | Organism | MIC (µg/mL) | Reference |
| Pyridin-4-yl (N-dodecyl) | M. tuberculosis | 4-8 | [8] |
| 4-Chlorophenyl | S. aureus | 1.56 | [8] |
| 4-Methoxyphenyl | B. subtilis | 0.78 | [8] |
| Various aryl | S. typhi | Significant Activity | [9] |
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to possess potent cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms of action are diverse and include enzyme inhibition (e.g., kinases, thymidine phosphorylase) and disruption of critical cellular processes like angiogenesis and cell cycle progression.[11]
Table 2: Representative Anticancer Activity of 5-Substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound (Substituents) | Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-methoxyphenyl)-N-(2,4-dimethylphenyl) | K-562 (Leukemia) | Growth Percent: 18.22 | [5] |
| 5-(4-hydroxyphenyl)-N-(2,4-dimethylphenyl) | MDA-MB-435 (Melanoma) | Growth Percent: 6.82 | [5] |
| 5-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 2.06 | [12] |
| 5-(4-chlorophenyl) | MCF-7 (Breast) | 2.55 | [12] |
Enzyme Inhibition
The 1,3,4-oxadiazole scaffold has been identified as a key component in the design of various enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against cholinesterases, which are relevant in the context of neurodegenerative diseases.[4]
Table 3: Representative Enzyme Inhibition by 5-Aryl-1,3,4-oxadiazole Derivatives
| Compound (Substituents) | Enzyme | IC₅₀ (µM) | Reference |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 | [4] |
| 5-(4-methoxyphenyl)-N-dodecyl | Acetylcholinesterase (AChE) | 33.9 | [4] |
Signaling Pathway Involvement
Derivatives of 1,3,4-oxadiazole have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][4] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis. Inhibition of this pathway is a validated strategy in cancer therapy.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established and adaptable chemical methodologies. Based on the extensive research on related 1,3,4-oxadiazole derivatives, this compound is predicted to exhibit a range of biological activities, including antimicrobial and anticancer effects, potentially through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource to stimulate and support further research into the specific properties and applications of this intriguing molecule. Further experimental validation is warranted to fully elucidate its therapeutic potential.
References
- 1. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. chemmethod.com [chemmethod.com]
The Advent and Ascendance of 2-Amino-1,3,4-Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile biological activities and favorable physicochemical properties. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this crucial heterocyclic core, providing detailed experimental protocols, quantitative data, and visual representations of its role in biological pathways and experimental workflows.
A Historical Journey: The Discovery of 2-Amino-1,3,4-Oxadiazoles
The story of the 1,3,4-oxadiazole ring system begins in the late 19th and early 20th centuries with the pioneering work of chemists like Pinner, Stolle, and Hofmann, who laid the groundwork for the synthesis of various five-membered nitrogen-containing heterocycles. However, the specific discovery of the 2-amino substituted variant is a more recent development.
Early synthetic efforts in the mid-20th century marked significant milestones. A notable early disclosure appears in a 1955 patent, which detailed the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles as potential muscle-relaxant and tranquilizing agents. This work provided a foundational method for accessing this scaffold through the cyclization of 1-aroyl-3-thiosemicarbazides using lead oxide.
Subsequent research, such as the work by Gehlen and colleagues published in 1970, further explored the synthesis and reactivity of 2-amino-1,3,4-oxadiazoles with various heterocyclic substituents at the 5-position, expanding the chemical space and potential applications of this promising class of compounds. These early investigations paved the way for the development of more efficient and diverse synthetic strategies in the decades to follow.
Evolution of Synthetic Methodologies
The synthesis of 2-amino-1,3,4-oxadiazoles has evolved from harsh reaction conditions and limited substrate scope to milder, more efficient, and versatile methods. The primary and most enduring strategy involves the cyclization of semicarbazide or thiosemicarbazide derivatives.
From Thiosemicarbazides: Oxidative Cyclodesulfurization
The use of thiosemicarbazides as precursors is a cornerstone of 2-amino-1,3,4-oxadiazole synthesis. This approach involves an intramolecular cyclization with concomitant removal of the sulfur atom.
A variety of reagents have been employed to effect this transformation, each with its own advantages and limitations. Early methods utilized heavy metal oxides, such as lead oxide (PbO), which, while effective, posed challenges in terms of toxicity and product purification.[1]
In the latter half of the 20th century and into the 21st, a plethora of milder and more efficient reagents emerged. These include:
-
Phosphorus Oxychloride (POCl₃): A widely used dehydrating and cyclizing agent.
-
Tosyl Chloride (TsCl): In the presence of a base like pyridine, TsCl facilitates the cyclization of acylthiosemicarbazides.[2]
-
Iodine (I₂): A readily available and effective reagent for oxidative cyclization, often used in the presence of a base such as potassium carbonate.[2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable and easy-to-handle brominating agent that promotes efficient cyclodesulfurization.
The general superiority of thiosemicarbazides over their semicarbazide counterparts in many cyclization reactions has been noted, often leading to higher yields and cleaner reactions.[2]
From Semicarbazides: Dehydrative Cyclization
The cyclization of acylsemicarbazides to form 2-amino-1,3,4-oxadiazoles is another important synthetic route. This transformation requires a dehydration step to close the oxadiazole ring. Common dehydrating agents include phosphorus oxychloride and Burgess reagent.
Modern Synthetic Innovations
Recent years have witnessed the development of novel and innovative methods for the synthesis of 2-amino-1,3,4-oxadiazoles, focusing on efficiency, sustainability, and broader substrate scope. These include:
-
Palladium-catalyzed Oxidative Annulations: This method involves the reaction of hydrazides with isocyanides.
-
Visible-Light Photoredox Catalysis: Utilizing eosin Y as a catalyst, this approach enables the oxidative heterocyclization of semicarbazones under mild and environmentally friendly conditions.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data from various synthetic protocols for 2-amino-1,3,4-oxadiazoles.
| Precursor | Cyclizing Agent/Conditions | Product | Yield (%) | Reference |
| 1-Benzoyl-3-thiosemicarbazide | PbO, Dimethylformamide, reflux | 2-Amino-5-phenyl-1,3,4-oxadiazole | ~63% | U.S. Patent 3,141,022[1] |
| 1-(m-Chlorobenzoyl)-3-thiosemicarbazide | PbO, 95% Ethanol, reflux | 2-Amino-5-(m-chlorophenyl)-1,3,4-oxadiazole | ~30% | U.S. Patent 3,141,022[1] |
| Acylthiosemicarbazides | 1,3-Dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | Good to Excellent | Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review[2] |
| Semicarbazide and Aldehydes | I₂-mediated oxidative C-O bond formation | 2-Amino-substituted 1,3,4-oxadiazoles | Not specified | Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review[2] |
| Acylthiosemicarbazides | Tosyl chloride/pyridine | 5-Alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles | Good | Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal[2] |
Key Experimental Protocols
This section provides detailed methodologies for key historical and modern syntheses of 2-amino-1,3,4-oxadiazoles.
Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole via Lead Oxide (circa 1955)
Reference: U.S. Patent 3,141,022[1]
Procedure:
-
A mixture of 20 g of 1-benzoyl-3-thiosemicarbazide and 17 g of lead oxide (PbO) in 800 ml of dimethylformamide is prepared.
-
The mixture is stirred and refluxed for 1.25 hours.
-
The reaction mixture is then filtered while hot.
-
The filtrate is concentrated in vacuo to yield approximately 12.5 g of 2-amino-5-phenyl-1,3,4-oxadiazole.
-
The product has a melting point of approximately 243-245 °C with decomposition.
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization
Reference: Based on modern literature reports.[2]
Procedure:
-
Formation of Semicarbazone: a. Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water. b. To this solution, add a solution of the desired aldehyde (1 equivalent) in methanol. c. Stir the resulting mixture at room temperature for 20-30 minutes, during which a precipitate of the semicarbazone typically forms. d. Collect the precipitate by filtration, wash with ether, and dry under vacuum.
-
Oxidative Cyclization: a. In a round-bottom flask, dissolve the synthesized semicarbazone (1 equivalent) in 1,4-dioxane. b. Add potassium carbonate (K₂CO₃) and iodine (I₂) to the solution. c. Heat the reaction mixture to 80-95 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-oxadiazole.
Biological Significance and Signaling Pathways
2-Amino-1,3,4-oxadiazoles are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their anticancer activity is particularly well-documented and often stems from the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Certain 2-thioxo-1,3,4-oxadiazole derivatives, which are closely related to the 2-amino scaffold, have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.
Caption: PARP Inhibition by 2-Amino-1,3,4-Oxadiazole Derivatives.
Histone Deacetylase (HDAC) Inhibition
Some derivatives of 2-amino-1,3,4-oxadiazoles have demonstrated potent inhibitory activity against histone deacetylases (HDACs).[3] HDACs are enzymes that play a critical role in gene expression by modifying the structure of chromatin. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
References
Potential Therapeutic Targets of 5-tert-butyl-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the potential therapeutic targets of 5-tert-butyl-1,3,4-oxadiazol-2-amine by examining the well-established biological activities of structurally related 1,3,4-oxadiazole derivatives. This document provides an in-depth analysis of the anticancer, acetylcholinesterase inhibitory, and antimicrobial properties of this class of compounds. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area. While specific data on this compound is limited in publicly available literature, this guide serves as a comprehensive resource on the therapeutic potential of the broader 1,3,4-oxadiazole class, offering valuable insights for the investigation of this specific molecule.
Introduction to the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding to biological targets. The versatility of the 1,3,4-oxadiazole core allows for the synthesis of a diverse library of derivatives with a wide range of biological activities.
The subject of this guide, this compound, features a bulky tert-butyl group at the 5-position and an amino group at the 2-position. The tert-butyl group can influence the compound's lipophilicity and steric interactions with target proteins, while the amino group provides a key site for further chemical modification and potential hydrogen bonding interactions within a biological target's active site.
Potential Therapeutic Areas and Molecular Targets
Based on extensive research into 1,3,4-oxadiazole derivatives, three primary therapeutic areas with well-defined molecular targets have been identified: oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity
1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway.
The anticancer activity of 1,3,4-oxadiazole derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1o | HepG2 (Liver) | 8.6 | [1] |
| AMK OX-8 | A549 (Lung) | 25.04 | [2] |
| AMK OX-9 | A549 (Lung) | 20.73 | [2] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | [2] |
| AMK OX-12 | HeLa (Cervical) | 32.91 | [2] |
| IIb | HeLa (Cervical) | 19.9 | [3] |
| IIe | HeLa (Cervical) | 25.1 | [3] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[3] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent AChE inhibitors.
The inhibitory potency of 1,3,4-oxadiazole derivatives against AChE is typically measured by their IC50 values.
| Compound ID | AChE IC50 (µM) | Reference |
| 4a | 0.023 | [5] |
| 4h | 0.037 | [5] |
| 5a | 0.032 | [5] |
| 5d | 0.028 | [5] |
| 5e | 0.025 | [5] |
| 16 | 41.87 | [6] |
| 29 | 68.39 | [7] |
Ellman's method is a widely used, simple, and rapid colorimetric method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1,3,4-oxadiazole derivatives) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add DTNB solution to the wells, followed by the substrate ATCI to start the reaction.
-
Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Absorbance Measurement: Measure the absorbance of the yellow color at 412 nm at regular intervals using a microplate reader.[7]
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Antimicrobial Activity
1,3,4-oxadiazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.
The antimicrobial mechanism of 1,3,4-oxadiazoles can involve the inhibition of various microbial enzymes and cellular processes, including DNA gyrase, protein synthesis, and cell wall synthesis.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1b | Streptococcus faecalis | 4-64 | [1] |
| 1e | MRSA | 4-64 | [1] |
| 1g | Streptococcus faecalis | 4-64 | [1] |
| 2g | Candida albicans | 8 | [1] |
| 4h | E. faecalis | 62.5 | [1] |
| 4b | E. coli | 62.5 | [1] |
| 4f | E. coli | 62.5 | [1] |
| 4g | E. coli | 62.5 | [1] |
| 4t | S. aureus | 31-70 | [8] |
| 4p | Bacillus subtilis | 70 | [8] |
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds (1,3,4-oxadiazole derivatives)
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension of the microorganism adjusted to 0.5 McFarland standard
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with a wealth of evidence supporting its potential in developing novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases. This guide has provided a comprehensive overview of the key therapeutic targets, quantitative data on the biological activity of representative derivatives, and detailed experimental protocols to facilitate further research.
While specific data for this compound are not extensively available, the information presented herein provides a strong foundation for its investigation. The presence of the tert-butyl group may confer increased lipophilicity, potentially enhancing cell permeability and interaction with hydrophobic pockets in target enzymes. The 2-amino group offers a handle for further derivatization to optimize potency and selectivity.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against the targets outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in elucidating the role of the tert-butyl group and in designing more potent and selective therapeutic agents based on the 1,3,4-oxadiazole scaffold.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Review of 5-substituted-2-amino-1,3,4-oxadiazole literature
An In-Depth Review of 5-Substituted-2-Amino-1,3,4-Oxadiazole Literature
A Technical Guide for Drug Development Professionals
The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry, drawing significant attention due to its wide array of pharmacological activities.[1][2] Derivatives substituted at the 2- and 5-positions have been extensively studied, with the 5-substituted-2-amino-1,3,4-oxadiazole core emerging as a particularly promising pharmacophore. These compounds exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of these compounds, presenting quantitative data and visualizing key processes to aid researchers in the field of drug discovery and development.
Synthesis Strategies and Methodologies
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is versatile, with several established methods. The most common approaches involve the cyclization of semicarbazone or thiosemicarbazide precursors.
Key Synthetic Protocols
-
Oxidative Cyclization of Semicarbazones: This is a widely used, efficient method. It typically involves a two-step process: the condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by an oxidative cyclization to form the oxadiazole ring.[6][7]
-
Experimental Protocol (Iodine-Mediated):
-
An aldehyde is condensed with semicarbazide or thiosemicarbazide to form the corresponding semicarbazone or thiosemicarbazone.[8]
-
The resulting intermediate is then treated with an oxidizing agent, such as iodine in the presence of a base (e.g., NaOH or K2CO3), to facilitate the oxidative C-O bond formation and cyclization.[7][8][9] This transition-metal-free process is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes.[6][7]
-
-
-
Electrochemical Synthesis: An environmentally benign or "green chemistry" approach involves the electro-oxidative cyclization of semicarbazones.[3][10] This method offers benefits such as increased reaction rates and higher yields of pure products.[11][12]
-
Experimental Protocol:
-
A semicarbazone intermediate is prepared by reacting an aldehyde with semicarbazide hydrochloride and sodium acetate in water overnight.[10]
-
The semicarbazone is dissolved in a suitable solvent like acetic acid or acetonitrile containing a supporting electrolyte (e.g., lithium perchlorate).[3][10][11]
-
The solution undergoes controlled potential electrolysis in an undivided cell using a platinum anode, leading to the formation of the 2-amino-5-substituted-1,3,4-oxadiazole.[10][11]
-
-
-
Cyclization using Other Reagents:
-
Phosphorus Oxychloride (POCl3): A mixture of a carboxylic acid and thiosemicarbazide is refluxed in the presence of excess POCl3. After refluxing, the mixture is cooled and poured onto crushed ice, then neutralized to yield the final product.[4][13]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This commercially inexpensive and easily handled oxidant is used for the oxidative cyclization of acylthiosemicarbazide precursors in the presence of potassium iodide.[14]
-
Below is a generalized workflow for the chemical synthesis of these compounds.
Caption: Generalized synthesis workflow for 5-substituted-2-amino-1,3,4-oxadiazoles.
Biological Activities and Quantitative Data
These compounds have been evaluated against a multitude of biological targets, demonstrating significant potential in various therapeutic areas. A standardized workflow for screening is often employed.
Caption: Standard workflow for biological activity screening of synthesized compounds.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 5-substituted-2-amino-1,3,4-oxadiazoles against various cancer cell lines. The National Cancer Institute (NCI) protocol is frequently used for initial screening.[15][16]
-
Experimental Protocol (NCI-60 Cell Screen):
-
Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against a panel of approximately 60 human cancer cell lines.[16]
-
The cell lines represent various cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.[15][16]
-
The primary output is the Growth Percent (GP). A GP value between 0 and 100 indicates growth inhibition, while a value less than 0 signifies cell kill.
-
Compounds showing significant activity are selected for further evaluation in a five-dose assay to determine parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration for 50% of cells).
-
Table 1: Selected Anticancer Activity Data
| Compound ID | Substitution Pattern | Cancer Cell Line | Growth Percent (GP) | Reference |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)- | MDA-MB-435 (Melanoma) | 15.43 | [15][16] |
| 4s | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)- | K-562 (Leukemia) | 18.22 | [15][16] |
| 4u | N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)- | MDA-MB-435 (Melanoma) | 6.82 | [15] |
| 1o | (Structure not detailed) | HepG2 (Liver) | IC₅₀ = 8.6 µM | [8] |
| 3d | (Structure not detailed) | HCT-15 (Colon) | 76.86 | [17] |
| 4a | (Structure not detailed) | A498 (Renal) | 74.37 | [17] |
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[18] Derivatives have shown potent activity against a range of bacteria and fungi.[3][10][11]
-
Experimental Protocol (Agar Diffusion Method):
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.[19]
-
Sterile paper discs (6mm in diameter) or wells are impregnated with a known concentration of the test compound.[19]
-
The discs/wells are placed on the agar surface, and the plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[18] The activity is often compared to standard antibiotics like streptomycin, ampicillin, or chloramphenicol.[4][10][18]
-
Table 2: Selected Antimicrobial Activity Data
| Compound | Test Organism | Activity Metric | Result | Reference |
| 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | MIC | 4 to 64 µg/mL | [8] |
| 2g | Candida albicans | MIC | 8 µg/mL | [8] |
| 22a | Staphylococcus aureus | MIC | 1.56 µg/mL | [18] |
| 22b, 22c | Bacillus subtilis | MIC | 0.78 µg/mL | [18] |
| 21c | M. tuberculosis (drug-resistant) | MIC | 4–8 µM | [18] |
One proposed mechanism for the antibacterial action of certain amino derivatives is the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[18]
Anti-inflammatory Activity
Several 2,5-disubstituted-1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[4][20]
-
Experimental Protocol (Carrageenan-Induced Paw Edema):
-
This is a standard in vivo model for evaluating acute inflammation.
-
A group of rats is administered the test compound orally (p.o.) at a specific dose (e.g., 50 mg/kg).[4]
-
After a set time, a phlogistic agent (carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized edema.[20]
-
The paw volume is measured at various time intervals after the injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group. A standard drug like phenylbutazone or indomethacin is used for comparison.[4][5]
-
Table 3: Selected Anti-inflammatory Activity Data
| Compound ID | Test Model | Dose | % Inhibition of Edema | Reference |
| 3i | Carrageenan-induced paw edema | 50 mg/kg p.o. | 50.00% | [4] |
| 3f | Carrageenan-induced paw edema | 50 mg/kg p.o. | 46.42% | [4] |
| 21 (series) | Carrageenan-induced paw edema | Not specified | 33% to 62% | [20] |
| Phenylbutazone | Carrageenan-induced paw edema | 50 mg/kg p.o. | 53.57% | [4] |
Anticonvulsant Activity
The 1,3,4-oxadiazole scaffold has been explored for the development of novel anticonvulsant agents.[21][22] Some derivatives are believed to mediate their effects through interaction with benzodiazepine or GABA-A receptors.[21][23]
-
Experimental Protocol (Maximal Electroshock & PTZ):
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures. An electrical stimulus is applied to mice, and the test compound's ability to prevent the tonic hind limb extension phase is recorded.[24][25]
-
Subcutaneous Pentylenetetrazole (PTZ) Test: This chemical-induced seizure model is used to identify agents that may be effective against absence seizures. PTZ is administered subcutaneously, and the compound is evaluated for its ability to protect against seizures or death.[21][24][25]
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 18. mdpi.com [mdpi.com]
- 19. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. brieflands.com [brieflands.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
Methodological & Application
Application Notes and Protocol for the Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The synthetic route described is a two-step process commencing with the formation of pivaloylhydrazine from a pivalic acid ester, followed by cyclization with cyanogen bromide to yield the target 2-amino-1,3,4-oxadiazole derivative. This protocol is based on established methodologies for the synthesis of analogous 5-substituted-2-amino-1,3,4-oxadiazoles.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The 2-amino-5-substituted-1,3,4-oxadiazole moiety, in particular, is a key pharmacophore in various therapeutic agents. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound a valuable building block for the development of novel drug candidates. The protocol outlined herein describes a reliable and efficient method for the preparation of this compound.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials and Equipment
-
Methyl pivalate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Cyanogen bromide (Caution: Highly Toxic)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves, and a fume hood are mandatory, especially when handling hydrazine hydrate and cyanogen bromide.
Step 1: Synthesis of Pivaloylhydrazine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl pivalate (1 equivalent) and ethanol (5 mL per gram of ester).
-
While stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield pivaloylhydrazine as a white solid.
Step 2: Synthesis of this compound
Caution: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve pivaloylhydrazine (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v).
-
Cool the solution in an ice bath and add sodium bicarbonate (2.5 equivalents) portion-wise with stirring.
-
In a separate container, dissolve cyanogen bromide (1.1 equivalents) in methanol and add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Upon reaction completion (monitored by TLC), remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | Pivaloylhydrazine | Methyl Pivalate | Hydrazine Hydrate | 85-95% |
| 2 | This compound | Pivaloylhydrazine | Cyanogen Bromide, NaHCO₃ | 60-75% |
Note: Yields are representative and may vary depending on reaction scale and optimization.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons and a broad singlet for the amine protons.
-
¹³C NMR: Expected signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the two carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Melting Point (m.p.): To assess the purity of the final product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.
-
Cyanogen bromide is extremely toxic and can be fatal if inhaled or absorbed through the skin. Handle with extreme caution and have an appropriate quenching solution (e.g., sodium hypochlorite) available.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Application Notes & Protocols for Antimicrobial Assays Using 5-tert-butyl-1,3,4-oxadiazol-2-amine
Introduction: The Therapeutic Potential of 5-tert-butyl-1,3,4-oxadiazol-2-amine
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The 1,3,4-oxadiazole ring system has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] This application note focuses on This compound , a member of the 2-amino-1,3,4-oxadiazole class. The incorporation of a tert-butyl group is a strategic design element intended to enhance lipophilicity, which may facilitate the compound's transit across microbial cell membranes, a critical step in reaching intracellular targets.[4] These protocols provide a comprehensive framework for the systematic evaluation of its antimicrobial efficacy.
Scientific Rationale: Plausible Mechanisms of Antimicrobial Action
While the precise mechanism of action for this compound is yet to be elucidated, the broader class of 1,3,4-oxadiazole derivatives has been shown to interfere with several vital microbial processes. Understanding these potential targets is crucial for interpreting experimental outcomes and guiding further drug development. Key putative mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some derivatives are known to disrupt the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Interference with Nucleic Acid Synthesis: There is evidence to suggest that certain 1,3,4-oxadiazoles can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[1]
-
Disruption of Protein Synthesis: The 1,3,4-oxadiazole scaffold may interfere with ribosomal function or other aspects of protein translation.
-
Inhibition of Metabolic Pathways: Some studies point towards the inhibition of key enzymes in microbial metabolic pathways, thereby depriving the pathogen of essential nutrients for growth.
The assays detailed below are designed to quantify the compound's ability to inhibit microbial growth (bacteriostatic or fungistatic) and to kill the microorganisms (bactericidal or fungicidal), providing a comprehensive profile of its antimicrobial potential.
Safety & Handling Precautions
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This quantitative method is essential for assessing the potency of a novel compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Ensure complete dissolution.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Standardization of Inoculum: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the compound's working solution (prepared from the stock) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Illustrative Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Illustrative Data: MIC of this compound Analogs
Disclaimer: The following data is illustrative, based on published results for structurally related 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines, and should be experimentally verified for the specific compound.[4]
| Microorganism | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 - 64 |
| Escherichia coli | 25922 | 32 - 128 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Candida albicans | 90028 | 64 - 128 |
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay provides a rapid visual assessment of a microorganism's susceptibility to an antimicrobial agent. It is particularly useful for initial screening.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
Procedure:
-
Preparation of Antimicrobial Disks: Aseptically impregnate sterile paper disks with a known amount of the this compound solution (e.g., 20 µL of a 1 mg/mL solution). Allow the disks to dry completely in a sterile environment.
-
Inoculation of MHA Plates: a. Dip a sterile cotton swab into a standardized inoculum (0.5 McFarland). b. Press the swab against the inside of the tube to remove excess fluid. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure a confluent lawn of growth.
-
Application of Disks: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Illustrative Data: Zone of Inhibition for this compound Analogs
| Microorganism | ATCC Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 12 - 18 |
| Escherichia coli | 25922 | 8 - 14 |
| Candida albicans | 90028 | 10 - 16 |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate: From the wells of the completed MIC assay that showed no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spread the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Interpretation of Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Logical Flow for Determining Bactericidal vs. Bacteriostatic Activity
Caption: Decision workflow for classifying antimicrobial activity.
Illustrative Data: MBC and MBC/MIC Ratio
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 32 | 64 | 2 | Bactericidal |
| Escherichia coli | 64 | 256 | 4 | Bactericidal |
| Candida albicans | 128 | >256 | >2 | Fungistatic |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining the MIC, zone of inhibition, and MBC against a panel of clinically relevant microorganisms, researchers can effectively assess its potential as a lead compound for the development of new anti-infective agents. The illustrative data, based on structurally related compounds, suggests that this class of molecules may possess significant antibacterial and antifungal properties, warranting further investigation.
References
Application of 5-tert-butyl-1,3,4-oxadiazol-2-amine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of 1,3,4-oxadiazole have been shown to exhibit cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.[4][5] These mechanisms include the inhibition of crucial enzymes and growth factors involved in cancer progression, such as histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and telomerase.[6][7][8] While specific research on 5-tert-butyl-1,3,4-oxadiazol-2-amine is limited in the public domain, its structural components—the 1,3,4-oxadiazole core, a tert-butyl group, and an amine group—suggest its potential as a valuable candidate for anticancer drug discovery. The tert-butyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the 2-amino group offers a site for further chemical modifications to optimize biological activity.
These application notes provide a generalized framework for the investigation of this compound and related 1,3,4-oxadiazole derivatives in cancer cell lines, based on established research for this class of compounds.
Data Presentation: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity of various 1,3,4-oxadiazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative baseline for evaluating the potential efficacy of novel derivatives like this compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4h | A549 (Lung) | Not Specified | <0.14 | [6] |
| 4f | A549 (Lung) | Not Specified | 1.59 | [6] |
| 4i | A549 (Lung) | Not Specified | 7.48 | [6] |
| 4k | A549 (Lung) | Not Specified | 2.39 | [6] |
| 4l | A549 (Lung) | Not Specified | 1.83 | [6] |
| AMK OX-8 | A549 (Lung) | MTT | 25.04 | [9] |
| AMK OX-9 | A549 (Lung) | MTT | 20.73 | [9] |
| AMK OX-11 | A549 (Lung) | MTT | 45.11 | [9] |
| AMK OX-12 | A549 (Lung) | MTT | 41.92 | [9] |
| AMK OX-8 | HeLa (Cervical) | MTT | 35.29 | [9] |
| AMK OX-10 | HeLa (Cervical) | MTT | 5.34 | [9] |
| AMK OX-12 | HeLa (Cervical) | MTT | 32.91 | [9] |
| Compound 5 | U87 (Glioblastoma) | Not Specified | 35.1 | [10] |
| Compound 5 | T98G (Glioblastoma) | Not Specified | 34.4 | [10] |
| Compound 5 | LN229 (Glioblastoma) | Not Specified | 37.9 | [10] |
| Compound 5 | SKOV3 (Ovarian) | Not Specified | 14.2 | [10] |
| Compound 5 | MCF7 (Breast) | Not Specified | 30.9 | [10] |
| Compound 5 | A549 (Lung) | Not Specified | 18.3 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
This compound (or other 1,3,4-oxadiazole derivative)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
Signaling Pathway Diagram
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-tert-butyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its limited aqueous solubility, proper handling and dissolution are critical for obtaining reliable and reproducible results in experimental settings. This document outlines recommended solvents and procedures for preparing stock solutions and working solutions for use in various biological assays and research applications.
Introduction
This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tert-butyl group on the oxadiazole ring influences the compound's lipophilicity, which can affect its pharmacokinetic and pharmacodynamic properties. Accurate and consistent dissolution is the first step in any experimental evaluation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| Appearance | Solid |
| CAS Number | 69741-92-0 |
Solubility Profile
Quantitative public data on the solubility of this compound in various solvents is limited. However, based on the common practices for structurally related 1,3,4-oxadiazole derivatives, a qualitative solubility profile can be inferred. The compound is generally expected to have low solubility in water and higher solubility in polar aprotic organic solvents.
Table 1: Recommended Solvents for this compound
| Solvent | Application | Concentration Range (Typical) | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary Stock Solutions for Biological Assays | 10-50 mM | Recommended for creating high-concentration stock solutions. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Dimethylformamide (DMF) | Stock Solutions, Chemical Synthesis | Variable | An alternative to DMSO for stock solutions. Also commonly used as a solvent in synthetic reactions involving 1,3,4-oxadiazole derivatives.[1][2] |
| Ethanol | Recrystallization, Secondary Dilutions | Variable | Can be used for purification by recrystallization. May be suitable for making intermediate dilutions from a DMSO stock, depending on the final desired concentration and aqueous content. |
| Methylene Chloride | Chemical Synthesis | Variable | Primarily used as a solvent during chemical synthesis and extraction procedures.[2][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 141.17 g/mol x 1000 mg/g = 1.41 mg
-
-
Weigh the compound: Carefully weigh out 1.41 mg of this compound using an analytical balance and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the compound.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) to prepare working solutions for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Determine the final concentration: Decide on the final concentrations of the compound required for the experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. For a 1:100 dilution, the final DMSO concentration would be 1%. If this is too high, an intermediate dilution step is necessary.
-
Immediate Use: It is best practice to prepare fresh working solutions immediately before use.
Visualized Workflow
Caption: Workflow for dissolving this compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The successful use of this compound in research and drug development hinges on proper solubilization. The protocols provided in these application notes, particularly the use of DMSO for creating concentrated stock solutions, offer a reliable method for preparing this compound for experimental use. Researchers should always include appropriate vehicle controls in their experiments to account for any effects of the solvent.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and pathways.[1][3] This document provides a detailed guide for the experimental evaluation of the anti-inflammatory potential of novel oxadiazole compounds, encompassing both in vitro and in vivo methodologies.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of oxadiazoles are often investigated through their modulation of critical signaling cascades that regulate the expression of pro-inflammatory genes. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[6]
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial regulator of cellular processes, including inflammation.[7][8] It typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[9] Key MAPK subfamilies involved in inflammation include ERK, p38, and JNK.[10] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators.[8]
Experimental Protocols: In Vitro Assays
In vitro assays are fundamental for the initial screening of oxadiazole derivatives to determine their direct effects on inflammatory targets and pathways.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of oxadiazole compounds on COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.[3][11]
Protocol:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and keep on ice.[12]
-
Compound Preparation: Dissolve test oxadiazole compounds and a reference standard (e.g., Celecoxib, Diclofenac) in DMSO to prepare stock solutions.[13] Prepare serial dilutions at concentrations 10-fold higher than the desired final concentrations in the assay buffer.[14]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer.
-
100% Activity (Control): Enzyme, Heme cofactor, and Assay Buffer.
-
Inhibitor: Enzyme, Heme cofactor, and diluted test compound/standard.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.[15]
-
Reaction Initiation: Add arachidonic acid (substrate) to all wells to initiate the enzymatic reaction.[14]
-
Reaction Termination & Detection: After a specific incubation period (e.g., 2 minutes), stop the reaction.[15] The product (e.g., Prostaglandin E2) can be quantified using various methods, including fluorometric probes or ELISA-based detection kits.[16][17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of oxadiazole compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).[18]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ to 2 x 10⁵ cells/mL and incubate for 24 hours.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of the test oxadiazole compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[21]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[22]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[21] Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed inhibition of NO is not due to cytotoxicity.[19]
Experimental Workflow and Data Presentation
A logical workflow is crucial for the efficient evaluation of compounds. The process typically moves from broad initial screenings to more specific mechanistic studies and finally to in vivo validation.
Data Presentation: Summary Tables
Quantitative data from in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data for Oxadiazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM)[13] | COX-2 IC₅₀ (µM)[13] | Selectivity Index (COX-1/COX-2)[13] | NO Inhibition IC₅₀ (µM)[13] | Cytotoxicity CC₅₀ (µM) |
| OXA-001 | 10.5 | 0.12 | 87.5 | 2.60 | >100 |
| OXA-002 | 7.5 | 0.04 | 187.5 | 0.40 | >100 |
| Celecoxib | 14.7 | 0.045 | 326.67 | 16.47 | >100 |
| Diclofenac | 3.8 | 0.84 | 4.52 | 22.97 | >100 |
Note: Data is illustrative and based on representative values found in the literature.[13]
Experimental Protocol: In Vivo Assay
In vivo models are essential for evaluating the therapeutic efficacy of lead compounds in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of oxadiazole compounds in a widely used and reproducible model of localized inflammation.[23][24]
Protocol:
-
Animals: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.[2]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% saline or Tween 80).
-
Group II (Test Compound): Receives the oxadiazole derivative at a specific dose (e.g., 25, 50, 100 mg/kg, p.o.).[23][25]
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin or Diclofenac (e.g., 10 mg/kg, p.o.).[23]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[23]
-
Administer the respective compounds or vehicle orally (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar surface of the right hind paw.[26][27]
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23][28]
-
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100
-
-
Table 2: Effect of Oxadiazole Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.05 | - |
| OXA-001 (50 mg/kg) | 0.34 ± 0.03 | 60.0% |
| OXA-002 (50 mg/kg) | 0.25 ± 0.02 | 70.6% |
| Indomethacin (10 mg/kg) | 0.21 ± 0.02* | 75.3% |
*p < 0.05 compared to Vehicle Control. Data is illustrative.
By following these detailed protocols and utilizing the structured approach to data presentation and workflow, researchers can effectively and systematically evaluate the anti-inflammatory properties of novel oxadiazole compounds, paving the way for the development of new therapeutic agents.
References
- 1. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. banglajol.info [banglajol.info]
- 26. bio-protocol.org [bio-protocol.org]
- 27. inotiv.com [inotiv.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-tert-butyl-1,3,4-oxadiazol-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-butyl-1,3,4-oxadiazol-2-amine is a key heterocyclic building block in the fields of organic synthesis and medicinal chemistry. The 1,3,4-oxadiazole scaffold is a bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic properties. The presence of a primary amino group at the 2-position provides a reactive handle for a multitude of chemical transformations, allowing for the facile synthesis of diverse compound libraries. The tert-butyl group at the 5-position imparts increased lipophilicity, which can enhance biological activity and membrane permeability. Derivatives of 5-substituted-2-amino-1,3,4-oxadiazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization through N-acylation and Schiff base formation, highlighting its utility as a versatile intermediate in the synthesis of complex organic molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a pivalic acid derivative with semicarbazide. A common and effective method involves the use of phosphorus oxychloride (POCl3) as a dehydrating and cyclizing agent.[1][3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles.[2]
Materials:
-
Pivalic acid (trimethylacetic acid)
-
Semicarbazide hydrochloride
-
Phosphorus oxychloride (POCl3)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Ice
Procedure:
-
A mixture of pivalic acid (1 equivalent) and semicarbazide hydrochloride (1 equivalent) is carefully added to an excess of phosphorus oxychloride (3-5 equivalents) with cooling in an ice bath.
-
The reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 45-60 minutes.
-
After cooling to room temperature, the mixture is cautiously poured onto crushed ice.
-
The acidic solution is then carefully neutralized with a saturated aqueous solution of potassium hydroxide until a precipitate forms.
-
The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C6H11N3O | 141.17 | 185-187 | 75-85 |
Note: The yield and melting point are representative values based on analogous syntheses and may vary depending on the specific reaction conditions.
Spectroscopic Data (Predicted):
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| This compound | 7.10 (s, 2H, NH2), 1.25 (s, 9H, C(CH3)3) | 168.5 (C5), 158.0 (C2), 32.0 (quaternary C), 27.5 (CH3) |
Note: The spectroscopic data are predicted values based on the analysis of structurally related compounds.[4]
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The 2-amino group of this compound is a versatile nucleophile that readily reacts with various electrophiles to form a wide range of derivatives. Key applications include N-acylation and the formation of Schiff bases.
N-Acylation Reactions
The amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl-2-amino-1,3,4-oxadiazoles. These amide derivatives are important intermediates for the synthesis of more complex heterocyclic systems and often exhibit biological activity themselves.
This protocol is a standard procedure for the N-acetylation of an aromatic amine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in dry dichloromethane (DCM) is added triethylamine (1.2 equivalents).
-
The mixture is cooled to 0 °C, and acetyl chloride (1.1 equivalents) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford N-(5-tert-butyl-1,3,4-oxadiazol-2-yl)acetamide.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-(5-tert-butyl-1,3,4-oxadiazol-2-yl)acetamide | C8H13N3O2 | 183.21 | 210-212 | 85-95 |
Note: The yield and melting point are representative values based on analogous reactions.[2]
Spectroscopic Data (Predicted):
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| N-(5-tert-butyl-1,3,4-oxadiazol-2-yl)acetamide | 11.50 (s, 1H, NH), 2.10 (s, 3H, COCH3), 1.30 (s, 9H, C(CH3)3) | 169.0 (C=O), 167.5 (C5), 159.0 (C2), 32.5 (quaternary C), 28.0 (C(CH3)3), 23.0 (COCH3) |
Note: The spectroscopic data are predicted values based on the analysis of structurally related compounds.[4][5]
Caption: N-Acylation of this compound.
Schiff Base Formation
The primary amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These compounds are valuable intermediates for the synthesis of various heterocyclic systems and have shown a wide range of biological activities.[6][7]
This protocol is a general procedure for the formation of Schiff bases from 2-amino-1,3,4-oxadiazoles and aromatic aldehydes.[6]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of this compound (1 equivalent) and benzaldehyde (1.1 equivalents) is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure Schiff base.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| (E)-N-benzylidene-5-(tert-butyl)-1,3,4-oxadiazol-2-amine | C13H15N3O | 229.28 | 145-147 | 80-90 |
Note: The yield and melting point are representative values based on analogous reactions.[7]
Spectroscopic Data (Predicted):
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| (E)-N-benzylidene-5-(tert-butyl)-1,3,4-oxadiazol-2-amine | 8.50 (s, 1H, N=CH), 7.90-7.80 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 1.40 (s, 9H, C(CH3)3) | 170.0 (C5), 165.0 (N=CH), 160.0 (C2), 135.0, 131.0, 129.0, 128.5 (Ar-C), 33.0 (quaternary C), 28.0 (CH3) |
Note: The spectroscopic data are predicted values based on the analysis of structurally related compounds.[7]
Caption: Schiff base formation from this compound.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of a wide array of functionalized organic molecules. The straightforward protocols for its synthesis and derivatization, coupled with the significant biological potential of its derivatives, make it an attractive starting material for researchers in drug discovery and materials science. The provided application notes and protocols offer a solid foundation for the utilization of this compound in the development of novel chemical entities.
References
- 1. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microwave Assisted Synthesis and Spectral Analysis of Schiff Bases Derived from 2-Amino-5-Aryl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. asianpubs.org [asianpubs.org]
Application Notes: High-Throughput Screening (HTS) Assays for Oxadiazole Derivatives
Introduction
Oxadiazole derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] Their scaffold is a key feature in numerous compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] High-Throughput Screening (HTS) provides the essential technological platform to rapidly evaluate large libraries of these derivatives against various biological targets, enabling the identification of promising lead compounds for further development.[5] This document provides detailed application notes and protocols for several common HTS assays tailored for the screening of oxadiazole derivatives.
Key Screening Applications
Oxadiazole libraries are frequently screened for several therapeutic purposes:
-
Anticancer Activity: Many studies focus on the cytotoxic effects of oxadiazoles against various cancer cell lines. HTS assays are used to identify compounds that inhibit cell proliferation or induce apoptosis.[6][7][8]
-
Enzyme Inhibition: The oxadiazole moiety is a common pharmacophore in enzyme inhibitors. HTS campaigns are designed to find derivatives that modulate the activity of specific enzymes, such as kinases, proteases, cholinesterases, or α-glucosidase.[3][9]
-
Antibacterial Activity: With the rise of antibiotic resistance, screening for novel antibacterial agents is critical. Oxadiazoles have shown promise, and HTS is used to identify compounds with potent activity against pathogenic bacteria.[10]
-
Protein-Protein Interaction (PPI) Modulation: Disrupting key PPIs is an emerging therapeutic strategy. Proximity-based assays are employed to screen for oxadiazole derivatives that can inhibit these interactions.[11][12]
High-Throughput Screening Workflows & Methodologies
A typical HTS campaign for oxadiazole derivatives follows a multi-step process, from initial screening to hit confirmation and validation.
Caption: General workflow for a high-throughput screening campaign.
Cell-Based Antiproliferative Assays
Cell-based assays are fundamental for screening compounds with potential anticancer activity. The most common method involves measuring cell viability or cytotoxicity after treatment with the test compounds.
A. MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Quantitative Data: Antiproliferative Activity of Oxadiazole Derivatives
The following table summarizes representative data from screening oxadiazole derivatives against various cancer cell lines.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 4h | A549 (Lung) | Cytotoxicity | < 0.14 | [13] |
| Compound 4i | A549 (Lung) | Cytotoxicity | 1.59 | [13] |
| Compound 4l | A549 (Lung) | Cytotoxicity | 1.80 | [13] |
| Compound 28 | MCF-7 (Breast) | Antiproliferative | 5.68 µg/mL | [7] |
| Compound 28 | HT29 (Colon) | Antiproliferative | 10.21 µg/mL | [7] |
| Compound 37 | HepG2 (Liver) | Antiproliferative | 0.7 ± 0.2 | [7] |
| Compound 73 | HEPG2, MCF7, etc. | Anticancer | 1.18 ± 0.14 | [3] |
| Compound 89 | HL-60 (Leukemia) | MTT | 17.33 | [3] |
| Compound 5f | K562 (Leukemia) | Antiproliferative | >50% inhibition | [14][15] |
Protocol: MTT Assay for 96-Well Plates
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium to a concentration of 5x10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of oxadiazole derivatives in culture medium. Compounds are typically dissolved in DMSO first. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.[11]
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biochemical Enzyme Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of a purified enzyme. They are crucial for target-based drug discovery.
Quantitative Data: Enzyme Inhibition by Oxadiazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 3f | α-glucosidase | In vitro inhibition | 18.52 ± 0.09 | [9] |
| Compound 3f | α-amylase | In vitro inhibition | 20.25 ± 1.05 | [9] |
| Unspecified | Acetylcholinesterase (AChE) | In vitro inhibition | 9.25 ± 0.19 to 36.15 ± 0.12 | [9] |
| Unspecified | Butyrylcholinesterase (BChE) | In vitro inhibition | 10.06 ± 0.43 to 35.13 ± 0.12 | [9] |
| Compound M18 | DPP-IV | In vitro enzyme assay | 13.14 ± 0.49 | |
| Compound 4b | HKT (Aedes aegypti) | Enzymatic inhibition | 35 | [16] |
| Compound 4h | HKT (Aedes aegypti) | Enzymatic inhibition | 42 | [16] |
Protocol: General Colorimetric Enzyme Inhibition Assay
This protocol can be adapted for various enzymes (e.g., proteases, phosphatases) that use a chromogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer specific to the enzyme of interest (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl₂, DTT).
-
Prepare a stock solution of the purified enzyme in assay buffer.
-
Prepare a stock solution of the chromogenic substrate.
-
Dissolve oxadiazole derivatives in DMSO to create stock solutions (e.g., 10 mM).
-
-
Assay Procedure (384-well format):
-
Dispense 1 µL of test compound solution (or DMSO for controls) into the wells of a 384-well plate.
-
Add 20 µL of the enzyme solution (at 2X final concentration) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution (at 2X final concentration).
-
Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a stop solution if necessary (e.g., a strong acid or base).
-
-
Measurement and Analysis:
-
Read the absorbance at the wavelength appropriate for the product of the reaction using a microplate reader.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine IC50 values for active compounds by performing dose-response experiments.
-
Proximity-Based Assays: AlphaScreen
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying biomolecular interactions in an HTS format.[17] It is highly sensitive and requires no wash steps.[18] The assay relies on two types of beads: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light (520-620 nm) when it comes into close proximity (approx. 200 nm) with a Donor bead.[19][20]
Caption: Principle of an AlphaScreen protein-protein interaction assay.
Protocol: AlphaScreen Assay for PPI Inhibition
This protocol describes a method to screen for oxadiazole derivatives that inhibit the interaction between two proteins, "Protein X" (GST-tagged) and "Protein Y" (His-tagged).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA).
-
Dilute GST-Protein X and His-Protein Y to their optimal concentrations in assay buffer.
-
Prepare a slurry of Glutathione Donor beads and Ni-NTA Acceptor beads in assay buffer according to the manufacturer's instructions. Protect beads from light.
-
Prepare serial dilutions of oxadiazole compounds in DMSO.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 1 µL of the compound solution (or DMSO for controls) to each well.
-
Add 5 µL of GST-Protein X solution.
-
Add 5 µL of His-Protein Y solution.
-
Incubate for 30 minutes at room temperature to allow the interaction to reach equilibrium.
-
Add 5 µL of the pre-mixed Glutathione Donor and Ni-NTA Acceptor beads.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision). Excitation is at 680 nm and emission is read between 520-620 nm.[20]
-
Calculate the percentage of inhibition based on high (DMSO) and low (no interacting protein) controls.
-
Determine IC50 values for active compounds from dose-response curves.
-
Fluorescence-Based Assays: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a powerful HTS technique used to monitor molecular interactions in solution.[21] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution and has a low FP value. When this tracer binds to a larger molecule (e.g., a protein), its tumbling slows down, resulting in a high FP value. In a competitive binding assay, a test compound that displaces the tracer from the protein will cause a decrease in the FP signal.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalspub.com [journalspub.com]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ddtjournal.com [ddtjournal.com]
- 15. Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Synthesized 5-tert-butyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthesized 5-tert-butyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product suitable for further research and development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for its subsequent use in drug discovery and development, as impurities can lead to ambiguous biological data and side reactions. The purification strategies outlined below are designed to remove unreacted starting materials, byproducts, and other impurities from the crude synthesized product.
Purification Techniques
The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity. Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of the synthesized compound and for optimizing the solvent system for column chromatography.
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. The polarity can be adjusted to achieve optimal separation (e.g., Ethyl Acetate/Hexane 1:1 v/v).
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent such as potassium permanganate.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For 1,3,4-oxadiazole derivatives, polar solvents like ethanol and methanol are often effective.[1]
Experimental Protocol for Recrystallization:
-
Solvent Selection: Based on literature for similar compounds, methanol or ethanol are good starting points for recrystallization.[1] Acetonitrile can also be considered.
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent (e.g., methanol) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities similar to the target compound.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.
-
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with an appropriate mobile phase, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to separate the compounds.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes representative quantitative data for the purification of 1,3,4-oxadiazole derivatives using different techniques. Note that the specific yield and purity for this compound may vary depending on the initial purity of the crude product and the exact conditions used.
| Purification Technique | Compound Structure | Starting Material | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| Recrystallization | 2,5-disubstituted 1,3,4-oxadiazole | Crude solid | Methanol | >90 | >98 | |
| Recrystallization | 2-amino-1,3,4-oxadiazole derivative | Crude solid | Ethanol | 85-95 | >99 | [2] |
| Column Chromatography | N-acyl-2-amino-1,3,4-oxadiazole | Crude reaction mixture | Ethyl Acetate/Hexane (1:1) | 70-85 | >99 (by NMR) | |
| Recrystallization | Boc-protected thio-1,3,4-oxadiazol-2-yl derivative | Crude solid | Hexane-Ethanol (2:1) | Not specified | 94.4-95.6 (by LCMS) | [3] |
Visualized Workflows
The following diagrams illustrate the logical workflow for the purification of synthesized this compound.
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for the recrystallization of this compound.
Caption: Step-by-step protocol for column chromatography purification.
References
Application Notes and Protocols for In Vitro Testing of 5-tert-butyl-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5-tert-butyl-1,3,4-oxadiazol-2-amine, a member of the biologically active 1,3,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,3,4-oxadiazoles have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3] This document outlines detailed protocols for assessing the cytotoxic and antimicrobial properties of the target compound, presenting data in a clear, tabular format for ease of comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the methodologies.
In Vitro Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[4][5][6][7][8]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 78.5 |
| A549 | Human Lung Carcinoma | 92.1 |
| HeLa | Human Cervical Adenocarcinoma | 85.3 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 200 |
Note: The data presented in this table is representative and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Diagram: Representative Signaling Pathway
Caption: A potential mechanism of action via the intrinsic apoptosis pathway.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been documented against a range of pathogens.[1][3][9] The following protocols describe how to assess the antibacterial and antifungal activity of this compound.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 128 |
| Escherichia coli | Gram-negative Bacteria | 256 |
| Aspergillus niger | Fungus | 512 |
| Gentamicin (Control) | Antibiotic | 4 (vs S. aureus), 8 (vs E. coli) |
| Amphotericin B (Control) | Antifungal | 2 (vs A. niger) |
Note: The data presented in this table is representative and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Gentamicin, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganisms overnight in their respective growth media.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48-72 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-tert-butyl-1,3,4-oxadiazol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and effective methods for synthesizing this compound involve the cyclization of a precursor containing the tert-butyl carbonyl and the semicarbazide or a related moiety. The primary starting materials are typically:
-
Pivaloyl semicarbazide: This can be synthesized by reacting pivaloyl hydrazide with a source of cyanate or by reacting pivalic acid derivatives with semicarbazide. The subsequent cyclodehydration is a direct route to the desired product.
-
Pivaloyl thiosemicarbazide: This precursor is prepared from pivaloyl hydrazide and a thiocyanate source. It undergoes cyclodesulfurization to form the oxadiazole ring.[1] This method often provides good yields but requires careful control to avoid the formation of the corresponding 1,3,4-thiadiazole as a byproduct.[2]
Q2: What are the most effective cyclizing agents for this synthesis?
A2: Several dehydrating and cyclizing agents can be employed. The choice of reagent can significantly impact reaction conditions and yield.[3] Commonly used agents include:
-
Phosphorus oxychloride (POCl₃): A strong dehydrating agent that is effective for the cyclization of acylsemicarbazides.[4][5] Optimization of the molar ratio of POCl₃ to the substrate is crucial for maximizing yield.[6]
-
Iodine (I₂): Used in the presence of a base, iodine mediates oxidative cyclization, particularly from acylthiosemicarbazides.[7][8] This method is often performed under mild conditions.
-
p-Toluenesulfonyl chloride (TsCl): In the presence of a base like pyridine, TsCl can facilitate the cyclization of acylthiosemicarbazides.
-
Polyphosphoric acid (PPA): A strong acid and dehydrating agent that can be used for the cyclization of acylsemicarbazides.[3]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: The most common side reaction, particularly when starting from pivaloyl thiosemicarbazide, is the formation of the corresponding 5-tert-butyl-1,3,4-thiadiazol-2-amine.[2] Other potential byproducts can arise from incomplete cyclization or decomposition of starting materials or the product under harsh reaction conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time, especially given the steric hindrance of the tert-butyl group. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature and/or extend the reaction time. Consider using microwave irradiation to accelerate the reaction. |
| Suboptimal ratio of cyclizing agent to substrate.[6] | Systematically vary the molar equivalents of the cyclizing agent (e.g., POCl₃) to find the optimal ratio for your specific reaction scale and conditions. | |
| Poor quality of starting materials (pivalic acid derivative, semicarbazide, or thiosemicarbazide). | Ensure the purity of all starting materials. Recrystallize or purify them if necessary. Use freshly opened or properly stored reagents. | |
| Presence of moisture, especially when using moisture-sensitive reagents like POCl₃. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of 5-tert-butyl-1,3,4-thiadiazol-2-amine byproduct | When using pivaloyl thiosemicarbazide, the reaction conditions favor the formation of the thiadiazole over the oxadiazole.[2] | Modify the reaction conditions. For iodine-mediated cyclization, adjust the base and solvent system. Consider using a different cyclizing agent that is more selective for oxadiazole formation. |
| Difficult Purification | The product and starting materials or byproducts have similar polarities. | Optimize the chromatographic separation by trying different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Reaction Stalls | Deactivation of the cyclizing agent or formation of an unreactive intermediate. | Add a fresh portion of the cyclizing agent. If the reaction still does not proceed, consider changing the solvent or the cyclizing agent. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-1,3,4-oxadiazoles
| Starting Material | Cyclizing Agent | Substituent (R) | Yield (%) | Reference |
| Acylsemicarbazide | POCl₃ | 4-Bromobenzyl | 65 | [4] |
| Acylsemicarbazide | POCl₃ | 3-Nitrophenyl | 60 | [4] |
| Acylthiosemicarbazide | EDCI | Aryl | 65-90 | [8] |
| Acylthiosemicarbazide | Iodine/NaOH | Naphthalen-2-yloxymethyl | 75-90 | [8] |
| Arylamine & Carboxylic Acid | POCl₃ | Aryl | 62-70 | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Method 1: Cyclization of Acylsemicarbazide using Phosphorus Oxychloride (POCl₃)
This protocol is a general procedure and may require optimization for this compound due to the steric hindrance of the tert-butyl group.
-
Preparation of Pivaloyl Semicarbazide:
-
React pivaloyl hydrazide with an equimolar amount of potassium cyanate in an aqueous solution.
-
Acidify the reaction mixture to precipitate the pivaloyl semicarbazide.
-
Filter, wash with cold water, and dry the product.
-
-
Cyclodehydration:
-
To a flask containing pivaloyl semicarbazide, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. An optimized molar ratio of substrate to POCl₃ should be determined experimentally, starting with a ratio of 1:5.[6]
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or potassium hydroxide.[4]
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
-
Method 2: Oxidative Cyclization of Acylthiosemicarbazide using Iodine
This method provides a milder alternative to POCl₃.
-
Preparation of Pivaloyl Thiosemicarbazide:
-
React pivaloyl hydrazide with an equimolar amount of potassium thiocyanate in the presence of an acid catalyst.
-
The resulting pivaloyl thiosemicarbazide can be isolated and purified before the next step.
-
-
Oxidative Cyclization:
-
Dissolve the pivaloyl thiosemicarbazide in a suitable solvent such as ethanol.[8]
-
Add a solution of iodine in ethanol dropwise to the reaction mixture, followed by the addition of a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the HI formed during the reaction.[7]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, quench the excess iodine with a solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Overcoming Solubility Challenges with 5-tert-butyl-1,3,4-oxadiazol-2-amine in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-tert-butyl-1,3,4-oxadiazol-2-amine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in 100% DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering poor solubility of this compound in DMSO, even at room temperature, consider the following initial troubleshooting steps:
-
Ensure Purity of DMSO: Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1]
-
Gentle Heating: Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[2][3] Avoid excessive heat to prevent compound degradation.
-
Sonication: Use a sonicator bath to provide mechanical agitation.[2][4] This can help break down compound aggregates and accelerate the dissolution process.[2][4]
-
Vortexing: Vigorous vortexing can also aid in the dissolution of stubborn compounds.[2]
If these initial steps do not yield a clear solution, you may need to consider more advanced techniques.
Q2: My compound precipitates out of the DMSO stock solution upon storage or after freeze-thaw cycles. What can I do to prevent this?
A2: Precipitation upon storage is a common issue, often exacerbated by water absorption by DMSO and temperature fluctuations.[1][5] Here’s how you can mitigate this:
-
Aliquot Stock Solutions: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes.[2]
-
Proper Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.
-
Re-dissolution: If precipitation occurs, gentle warming and sonication can often bring the compound back into solution before use.[1]
Q3: Can I use a co-solvent to improve the solubility of this compound in DMSO?
A3: Yes, using a co-solvent is a common and effective strategy. Co-solvents can modify the polarity of the solvent system, enhancing the solubility of compounds. The choice of co-solvent will depend on the downstream application and its compatibility with your assay.
| Co-solvent | Typical Concentration Range (v/v) with DMSO | Considerations |
| Ethanol | 1% - 20% | Generally well-tolerated in cell-based assays at low concentrations. |
| Polyethylene Glycol (PEG 400) | 5% - 30% | Can help maintain compound solubility in aqueous dilutions. |
| N-methyl-2-pyrrolidone (NMP) | 1% - 10% | A strong solubilizing agent, but its own biological activity should be considered. |
It is crucial to always include a vehicle control with the same co-solvent concentration in your experiments to account for any effects of the solvent mixture.
Troubleshooting Guides
Issue 1: The compound does not dissolve completely in DMSO, even with initial troubleshooting.
This suggests that the desired concentration exceeds the equilibrium solubility of this compound in DMSO.
Workflow for Addressing Low Solubility:
References
Stability of 5-tert-butyl-1,3,4-oxadiazol-2-amine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-tert-butyl-1,3,4-oxadiazol-2-amine in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
Based on analogous compounds, this compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 3-7).[1][2] Significant degradation is likely to occur under strongly acidic or alkaline conditions.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for 1,3,4-oxadiazoles in aqueous media is the hydrolysis of the oxadiazole ring.[1][2] This process typically involves nucleophilic attack on the carbon atoms of the ring, leading to ring opening. Under acidic conditions, the degradation of the analogous 2-amino-1,3,4-thiadiazole ring is initiated by protonation, followed by nucleophilic attack by water. A similar mechanism can be anticipated for this compound.
The expected degradation products would result from the cleavage of the C-O and C-N bonds within the oxadiazole ring. The tert-butyl group is generally stable under these conditions.
Q3: How does temperature affect the stability of this compound in aqueous solutions?
A3: As with most chemical reactions, the degradation of this compound in aqueous solutions is expected to be accelerated at elevated temperatures. Forced degradation studies on other 1,3,4-oxadiazole derivatives have demonstrated increased degradation at higher temperatures. Therefore, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) or frozen to minimize degradation over time. For long-term storage, lyophilization of the compound from a suitable solvent system could be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound in solution | The pH of the aqueous solution is too high or too low, leading to rapid hydrolysis. | Adjust the pH of your buffer to a range of 3-7, where oxadiazole rings are generally more stable.[1][2] |
| The solution is being stored at an inappropriate temperature. | Store aqueous solutions at 2-8 °C for short-term use and frozen (-20 °C or -80 °C) for long-term storage. | |
| Appearance of unknown peaks in HPLC analysis | These are likely degradation products resulting from the hydrolysis of the oxadiazole ring. | Use a stability-indicating HPLC method to separate the parent compound from its degradants. LC-MS analysis can be used to identify the mass of the unknown peaks and help elucidate their structures. |
| Inconsistent results between experiments | The compound may be degrading at different rates due to slight variations in pH, temperature, or light exposure between experiments. | Standardize all experimental conditions, including buffer preparation, storage conditions, and handling procedures. Prepare fresh solutions for each experiment whenever possible. |
| Precipitation of the compound from aqueous solution | The compound may have limited aqueous solubility, which can be further affected by pH and temperature. | Determine the aqueous solubility of the compound at the desired pH and temperature. The use of co-solvents (e.g., DMSO, ethanol) may be necessary, but their effect on compound stability should also be assessed. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solutions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- HPLC vials
2. Procedure:
- Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Dissolve a known amount of the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of water and acetonitrile containing 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Prepare a solution of the compound in a suitable buffer (e.g., pH 5) at 1 mg/mL. Incubate at 60°C for 7 days.
- Photostability: Prepare a solution of the compound in a suitable buffer (e.g., pH 5) at 1 mg/mL. Expose the solution to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
- Sample Analysis: At specified time points, withdraw aliquots of each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
1. Instrumentation:
- HPLC system with a UV detector or a photodiode array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a suitable ratio of Mobile Phase A and B (e.g., 95:5) and gradually increase the proportion of Mobile Phase B over a period of 20-30 minutes to elute the parent compound and any degradation products.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Monitor at the λmax of this compound (if unknown, a PDA detector can be used to determine the optimal wavelength).
- Injection Volume: 10 µL.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Determine the relative retention times of the degradation products.
- If using a PDA detector, check for peak purity to ensure that the parent peak is not co-eluting with any degradants.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Synthesis of 2-Amino-1,3,4-oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-amino-1,3,4-oxadiazoles. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 2-amino-1,3,4-oxadiazoles, particularly when using acylthiosemicarbazide precursors.
Q1: My reaction is producing a mixture of products, and I suspect a sulfur-containing impurity. What is the likely side product?
A1: A common side reaction in the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides is the formation of the corresponding 2-amino-1,3,4-thiadiazole isomer. This occurs due to the competitive cyclization of the thiosemicarbazide intermediate, where either the oxygen or the sulfur atom can act as the nucleophile to close the five-membered ring.
Q2: How can I control the reaction to favor the formation of the desired 2-amino-1,3,4-oxadiazole over the 2-amino-1,3,4-thiadiazole?
A2: The regioselectivity of the cyclization is highly dependent on the choice of the cyclizing reagent and the reaction conditions.
-
To favor the 2-amino-1,3,4-oxadiazole: The use of a desulfurizing agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) has been shown to be highly selective for the formation of the oxadiazole.[1][2] This method promotes the removal of sulfur and subsequent cyclization via the oxygen atom.
-
To favor the 2-amino-1,3,4-thiadiazole: Conversely, using a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine in a polar solvent such as N-methyl-2-pyrrolidone (NMP) will predominantly yield the thiadiazole.[1][2] Similarly, strongly acidic conditions using reagents like phosphorus oxychloride (POCl₃) also favor the formation of the thiadiazole.[3]
The following diagram illustrates the reagent-based control of the cyclization pathway.
Caption: Reagent control of cyclization pathways.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Suboptimal Reagent Choice: As highlighted in Q2, using a reagent that favors the formation of the thiadiazole side product will naturally lead to a lower yield of the desired oxadiazole.
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Reaction Temperature: Higher temperatures can sometimes lead to the decomposition of the starting materials or the desired product. It is advisable to perform the reaction at the lowest effective temperature. For instance, in one study, decreasing the reaction temperature from 100°C to 60°C significantly improved the yield of the 2-acylamino-1,3,4-oxadiazole.[4]
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.
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Purification Losses: Multiple purification steps can lead to a loss of product. Optimize your purification protocol to minimize the number of steps.
Q4: How can I purify my 2-amino-1,3,4-oxadiazole from the thiadiazole byproduct?
A4: Purification can be achieved through standard chromatographic techniques.
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Column Chromatography: Silica gel column chromatography is an effective method for separating the 2-amino-1,3,4-oxadiazole from the 2-amino-1,3,4-thiadiazole. A common eluent system is a mixture of ethyl acetate and petroleum ether.[5] The polarity of the solvent system can be adjusted to achieve optimal separation.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the separation during column chromatography and to determine the appropriate solvent system. The two isomers will likely have different Rf values.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-oxadiazoles?
A1: The most common precursors are acylsemicarbazides or acylthiosemicarbazides. Acylthiosemicarbazides are often preferred due to their reactivity and the various methods available for their cyclization.[4]
Q2: What is the proposed mechanism for the competing formation of oxadiazoles and thiadiazoles from an acylthiosemicarbazide intermediate?
A2: The cyclization of an acylthiosemicarbazide can proceed through two competing pathways, governed by the relative nucleophilicity of the oxygen and sulfur atoms and the nature of the activating agent. The "Hard and Soft Acids and Bases" (HSAB) theory can be invoked to explain the regioselectivity.
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O-Cyclization (Oxadiazole formation): Reagents like EDC·HCl are considered "hard" electrophiles. The oxygen atom of the acylthiosemicarbazide is a "hard" nucleophile and will preferentially attack the hard electrophile, leading to the formation of the 2-amino-1,3,4-oxadiazole.
-
S-Cyclization (Thiadiazole formation): Reagents that activate the carbonyl carbon for intramolecular attack, or dehydrating agents like p-TsCl, create a situation where the "soft" sulfur atom, being a better nucleophile than oxygen under these conditions, attacks the carbonyl carbon, leading to the 2-amino-1,3,4-thiadiazole.
The following diagram illustrates this mechanistic competition.
Caption: Competing O- and S-cyclization pathways.
Q3: Are there any other potential side reactions to be aware of?
A3: Besides the formation of the thiadiazole isomer, other side reactions can occur depending on the specific synthetic route and reaction conditions. For example, when using semicarbazones as precursors, there is a possibility of forming triazolone byproducts due to the competing nucleophilic attack of the amino group.[5]
Quantitative Data on Regioselective Cyclization
The following table summarizes the yields of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles obtained from the cyclization of various acylthiosemicarbazide intermediates under different reaction conditions. This data highlights the influence of the chosen reagent on the product distribution.
| Starting Acylthiosemicarbazide (R-group) | Cyclization Reagent | Solvent | Product(s) (Oxadiazole:Thiadiazole Ratio) | Yield (%) | Reference |
| Phenyl | EDC·HCl | DMSO | 2-Amino-5-phenyl-1,3,4-oxadiazole | 95 | [1][2] |
| Phenyl | p-TsCl, Et₃N | NMP | 2-Amino-5-phenyl-1,3,4-thiadiazole | 92 | [1][2] |
| 4-Methoxyphenyl | EDC·HCl | DMSO | 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 93 | [1][2] |
| 4-Methoxyphenyl | p-TsCl, Et₃N | NMP | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 90 | [1][2] |
| 4-Nitrophenyl | EDC·HCl | DMSO | 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | 96 | [1][2] |
| 4-Nitrophenyl | p-TsCl, Et₃N | NMP | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 94 | [1][2] |
Experimental Protocols
General Procedure for the Synthesis of Acylthiosemicarbazide Intermediate
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To a solution of the desired carboxylic acid hydrazide (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran, THF), add the corresponding isothiocyanate (1.05 eq).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
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If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 1: Regioselective Synthesis of 2-Amino-1,3,4-oxadiazoles[1][2]
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To a solution of the acylthiosemicarbazide (1.0 eq) in DMSO, add EDC·HCl (1.2 eq).
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude 2-amino-1,3,4-oxadiazole.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis of 2-Amino-1,3,4-thiadiazoles (Side Product)[1][2]
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To a solution of the acylthiosemicarbazide (1.0 eq) in NMP, add triethylamine (2.0 eq) followed by p-TsCl (1.2 eq).
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Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude 2-amino-1,3,4-thiadiazole.
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Purify the crude product by recrystallization or column chromatography.
Purification Protocol: Separation of 2-Amino-1,3,4-oxadiazole and 2-Amino-1,3,4-thiadiazole[5]
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Adsorb the crude reaction mixture onto a small amount of silica gel.
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Prepare a silica gel column packed with petroleum ether.
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Load the adsorbed crude product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in petroleum ether. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity.
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Collect fractions and monitor by TLC to identify the fractions containing the desired 2-amino-1,3,4-oxadiazole and the 2-amino-1,3,4-thiadiazole byproduct.
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Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
The following workflow diagram summarizes the troubleshooting process for the synthesis of 2-amino-1,3,4-oxadiazoles.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
Technical Support Center: Optimizing Cyclization of Semicarbazones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of semicarbazones to synthesize valuable heterocyclic compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
Troubleshooting Guide
This section addresses common issues encountered during the cyclization of semicarbazones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
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Question: My reaction is yielding very little or no desired product. What are the likely causes and how can I improve the yield?
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Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Ensure your reaction is conducted at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters for your specific substrate.
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Incorrect pH: The pH of the reaction medium is crucial. For the synthesis of 1,2,4-triazoles from semicarbazide derivatives, alkaline conditions (e.g., 2% NaOH) are often required.[2]
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Ineffective Oxidizing/Cyclizing Agent: The choice and amount of the oxidizing or cyclizing agent are critical. For the synthesis of 1,3,4-oxadiazoles, various agents like ceric ammonium nitrate (CAN)[3][4], bromine in acetic acid[5], or iodine are used. Ensure the agent is active and used in the correct stoichiometric amount.
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Poor Quality Starting Materials: Impurities in the starting semicarbazone can interfere with the reaction. Ensure your starting materials are pure, and consider recrystallization or column chromatography if necessary.[1]
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Atmospheric Moisture and Oxygen: Some cyclization reactions may be sensitive to moisture and atmospheric oxygen.[1] If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Unexpected Side Products
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Question: I am observing significant formation of side products, complicating purification. What are these side products and how can I minimize them?
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Answer: The formation of side products is often dependent on the reaction conditions and the substrate.
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Amide Formation: In the synthesis of 2-imino-1,3,4-oxadiazolines from semicarbazones, thermal decomposition of the product to form amides can occur.[3] If you suspect this, consider lowering the reaction temperature or reducing the reaction time.
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Alternative Cyclization Pathways: Oxidative cyclization of semicarbazones with bromine in the absence of a base can lead to the formation of triazolones as the main product, arising from ring closure at a nitrogen atom instead of the oxygen.[6] The presence of a base favors the formation of 2-amino-1,3,4-oxadiazoles.[6]
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to isolate the pure cyclized product from the reaction mixture. What are some effective purification strategies?
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Answer: Purification can be challenging due to the nature of the products and potential side products.
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Thermal Instability: Some 1,3,4-oxadiazole derivatives can be thermally unstable, making purification by distillation or high-temperature chromatography difficult.[3] In such cases, prioritize non-thermal purification methods.
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Chromatography: Flash column chromatography is a common method for purification. For 1,3,4-oxadiazoles synthesized using CAN, a mixture of ethyl acetate and petroleum ether can be an effective eluent.[3] For 1,2,4-triazole derivatives, column chromatography on silica gel with a chloroform:methanol eluent system has been reported.[7]
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. For some 1,3,4-oxadiazole derivatives, a mixture of DMF and ethanol can be used.[8] For 1,2,4-triazoles, recrystallization from ethanol is common.[9]
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Washing and Extraction: Initial workup steps are crucial. For reactions involving CAN, shaking the reaction mixture with water and then extracting with a solvent like dichloromethane can help in the initial cleanup.[3]
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Frequently Asked Questions (FAQs)
Q1: What are the key differences in reaction conditions for synthesizing 1,3,4-oxadiazoles versus 1,2,4-triazoles from semicarbazones?
A1: The primary difference lies in the cyclization strategy and reaction medium. The synthesis of 1,3,4-oxadiazoles typically involves an oxidative cyclization . This is often achieved using oxidizing agents like ceric ammonium nitrate (CAN), bromine, or iodine.[3][5][10] In contrast, the formation of 1,2,4-triazoles from semicarbazide derivatives often proceeds via an intramolecular cyclization in an alkaline medium , such as an aqueous solution of sodium hydroxide.[2][11]
Q2: How do I choose the appropriate solvent for my semicarbazone cyclization reaction?
A2: Solvent choice depends on the specific methodology. For CAN-mediated cyclization to 1,3,4-oxadiazoles, the reaction can be performed under solvent-free conditions by grinding the reactants.[3] For other methods, solvents like acetic acid (for bromine-mediated cyclization)[5] or acetonitrile have been used. The solubility of your starting semicarbazone in the chosen solvent is a critical factor to ensure a homogeneous reaction mixture.
Q3: Can I monitor the progress of my cyclization reaction?
A3: Yes, thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting semicarbazone, you can observe the disappearance of the starting material and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heating.[1]
Q4: My semicarbazone starting material is poorly soluble. How can I address this?
A4: Poor solubility can hinder the reaction. If your semicarbazone is not dissolving, you can try gentle warming of the reaction mixture. In some cases, adding a co-solvent can improve solubility. For instance, when preparing semicarbazones in water, adding a small amount of ethanol can help dissolve the starting aldehyde or ketone if the solution is cloudy.[3]
Data Presentation
The following tables summarize quantitative data for different methods of semicarbazone cyclization.
Table 1: Cyclization of Semicarbazones to 1,3,4-Oxadiazoles
| Method/Reagent | Substrate | Temperature | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Benzaldehyde semicarbazone | Room Temp. | 20 min | Not specified, but product confirmed | [3] |
| Bromine in Acetic Acid | Substituted benzaldehyde semicarbazones | Room Temp. | 10 min | Not specified, but product confirmed | [5][12] |
| Iodine/NaOH | Acylthiosemicarbazides | Reflux | Not specified | Fair yields | [13] |
| HgO/Iodine | Hydrazones | Not specified | 48 h | 50-65 | [8] |
| Electrocyclization (LiClO4) | Arylsemicarbazides | Not specified | Not specified | Not specified, but product confirmed | [10] |
Table 2: Cyclization of Semicarbazide Derivatives to 1,2,4-Triazoles
| Method/Reagent | Substrate | Temperature | Time | Yield (%) | Reference |
| 2% NaOH | Semicarbazide derivatives | Reflux | 5 h | Not specified, but product confirmed | [14] |
| Ammonia | Thiosemicarbazides | Reflux | Not specified | Good yields | [9] |
| Alkaline Medium | Thiosemicarbazide | Not specified | Not specified | Not specified, but product confirmed |
Experimental Protocols
Protocol 1: Synthesis of 2-Imino-1,3,4-oxadiazolines using Ceric Ammonium Nitrate (CAN) [3]
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Reactant Preparation: Place the semicarbazone (0.75 mmol) and ceric ammonium nitrate (1 mmol) in a mortar.
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Reaction: Grind the mixture by hand with a pestle for 20 minutes at room temperature.
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Work-up: Shake the resulting mixture with water (5 mL).
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 4 mL).
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Drying and Concentration: Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography using an ethyl acetate/petroleum ether (1:4) mixture as the eluent.
Protocol 2: Cyclization of Semicarbazide Derivatives to 1,2,4-Triazolin-5-ones using NaOH [2][14]
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Reaction Setup: Place the semicarbazide derivative (0.003 mol) in a round-bottomed flask.
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Add Base: Add 40 mL of a 2% aqueous NaOH solution to the flask.
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Heating: Reflux the mixture for 5 hours.
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Neutralization: Cool the solution and neutralize it with dilute hydrochloric acid.
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Isolation: Collect the resulting precipitate by filtration.
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Purification: The crude product can be further purified by recrystallization, for example, from ethanol.
Visualizations
Caption: General workflow for the synthesis and purification of heterocyclic compounds from semicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambident oxidative ring closure of semicarbazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Solved Experimental procedure: 0.259 Weigh and place 25mg | Chegg.com [chegg.com]
- 13. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low bioactivity of synthesized oxadiazole compounds
Welcome to the technical support center for researchers working with synthesized oxadiazole compounds. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help you address challenges related to low bioactivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesized oxadiazole compound shows significantly lower bioactivity than expected. What are the potential causes?
Low bioactivity of a synthesized oxadiazole compound can stem from several factors, ranging from structural properties of the molecule itself to the experimental conditions of the bioassay. Here's a breakdown of common issues to investigate:
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Poor Solubility: Oxadiazole derivatives, particularly those with multiple aryl substituents, can exhibit poor solubility in aqueous assay media.[1][2] If the compound precipitates out of solution, its effective concentration at the target site will be much lower than intended, leading to artificially low bioactivity readings.
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Suboptimal Structure-Activity Relationship (SAR): The biological activity of oxadiazole compounds is highly dependent on the nature and position of substituents on the heterocyclic ring and any associated aromatic rings.[3][4] The presence of certain functional groups may be detrimental to activity. For instance, the introduction of hydrogen-bond-donating substituents can sometimes lead to decreased antimicrobial activity.[4]
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Compound Purity and Integrity: Impurities from the synthesis or degradation of the compound can interfere with the assay or mean the actual concentration of the active compound is lower than calculated.
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Inappropriate Assay Conditions: The chosen cell line, bacterial strain, or experimental protocol may not be suitable for evaluating the specific class of oxadiazole you have synthesized.
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Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively transported out of the cells by efflux pumps, preventing it from reaching its intracellular target.
The following diagram illustrates a general workflow for troubleshooting low bioactivity:
Q2: How can I improve the solubility of my oxadiazole compound?
Improving solubility is a critical step towards enhancing bioactivity. Here are several strategies:
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Structural Modification:
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Introduce Polar Functional Groups: Carefully adding polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can increase aqueous solubility. However, this must be balanced against potential negative impacts on SAR.
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Prodrug Approach: Converting a functional group into a more soluble moiety that is cleaved in vivo to release the active drug can be effective. For example, creating pivaloyloxymethyl esters has been used to improve the lipophilicity and potential absorption of some oxadiazole derivatives.[5]
-
-
Formulation Strategies:
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Use of Co-solvents: Solvents like dimethyl sulfoxide (DMSO) are commonly used to dissolve compounds for in vitro testing. Ensure the final concentration of the co-solvent in the assay medium is low enough to not affect the biological system.
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Salt Formation: If your compound has an acidic or basic center, forming a salt can significantly enhance its aqueous solubility.[6]
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The following diagram illustrates the logical relationship between compound properties and solubility enhancement strategies:
Q3: My compound is soluble, but still has low activity. How do I approach optimizing the Structure-Activity Relationship (SAR)?
Optimizing SAR involves systematically modifying the chemical structure to identify substituents and arrangements that enhance biological activity.
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Analyze Existing Data: Review literature on similar oxadiazole scaffolds to understand which substitutions have proven effective.[3][4][7]
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Systematic Modification:
-
Vary Substituents on Aryl Rings: Explore the effects of electron-donating and electron-withdrawing groups at different positions (ortho, meta, para) on any phenyl rings in your compound. Halogen substitutions are often favorable.[4]
-
Modify Linkers: If your oxadiazole core is linked to other moieties, varying the length and flexibility of the linker can impact how the molecule binds to its target.
-
Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to see if activity is maintained or improved. The 1,2,4-oxadiazole ring itself can act as a bioisostere for amides and esters.[6]
-
The following table summarizes the impact of different substituents on the antibacterial activity of a series of oxadiazole analogs against S. aureus.
| Compound ID | Ring A Substitution | Ring D Substitution | MIC (µg/mL) against S. aureus | Reference |
| 1 | 4-Phenol | Unsubstituted Phenyl | 0.5 - 4 | [3] |
| 2 | 4-Chloropyrazole | Unsubstituted Phenyl | 0.5 - 4 | [3] |
| 4 | 5-Indole | Unsubstituted Phenyl | 0.5 - 4 | [3] |
| 79a | 4-Phenol | 4-Phenol | 16 | [4] |
| 88a | 4-Phenol | 2-Benzyl alcohol | Inactive | [4] |
| 80a-82a | 4-Phenol | Benzoic acid derivatives | Poorly active or inactive | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of compounds.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 4,000-5,000 cells per well and incubate overnight.[8]
-
Compound Treatment: Add various concentrations of the synthesized oxadiazole compounds (dissolved in a suitable solvent like DMSO) to the wells. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Incubate for 48 hours.[8]
-
MTT Addition: Add 10% v/v of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 595 nm using an ELISA plate reader.[8]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the oxadiazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Example Signaling Pathway
Many oxadiazole derivatives with anticancer activity function by inhibiting specific kinases involved in cell proliferation and survival pathways. The diagram below illustrates a hypothetical pathway where an oxadiazole compound inhibits a key kinase, leading to apoptosis.
Quantitative Data Summary
The following tables provide examples of reported bioactivity for different classes of oxadiazole compounds.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 6 | HepG2 | 4.22 - 5.79 | [9] |
| 7 | SW1116 | 2.46 - 5.06 | [9] |
| 8 | HepG2 | 1.2 ± 0.2 | [9] |
| 9 | HepG2 | 0.8 ± 0.2 | [9] |
| 33 | MCF-7 | 0.34 ± 0.025 | [9] |
| 4i | A549 | 1.59 | [10] |
| 4l | A549 | 1.80 | [10] |
Table 2: Anti-tubercular and Antibacterial Activity of Oxadiazole Derivatives
| Compound ID | Target Strain | Activity | Reference |
| 3a | M. tuberculosis (WT H37Rv) | MIC = 0.5 µg/mL | [5] |
| 4a | M. tuberculosis (H37Ra) | IC50 = 0.045 µg/mL | [5] |
| 13 | M. tuberculosis H37RvMa | Good activity at 62.5 µg/mL | [11] |
| 7c | Xanthomonas oryzae pv. oryzae | EC50 = 7.40 µg/mL | [12] |
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of 5-tert-butyl-1,3,4-oxadiazol-2-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-tert-butyl-1,3,4-oxadiazol-2-amine to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at room temperature in a dark, dry place under an inert atmosphere. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What are the potential degradation pathways for this compound?
A2: The 1,3,4-oxadiazole ring can be susceptible to degradation under certain conditions. The primary degradation pathways are believed to be hydrolysis under acidic or basic conditions, which can lead to the opening of the oxadiazole ring. The compound may also be sensitive to oxidation and photodegradation.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color or the presence of impurities. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your compound. 2. Perform an analytical check (e.g., HPLC) to assess the purity of your sample. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to air, moisture, or light. | 1. Do not use the discolored compound in your experiments. 2. Review your storage and handling procedures to identify potential sources of contamination or exposure. 3. Discard the degraded material according to your institution's safety protocols and use a fresh, properly stored sample. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity of the batches or degradation of one of the batches. | 1. Request a certificate of analysis (CoA) for each batch to compare their initial purity. 2. Analyze the purity of each batch using a validated analytical method (e.g., HPLC). 3. If degradation is suspected in one batch, follow the steps for handling degraded compounds. |
Summary of Potential Degradation under Stress Conditions
The stability of the 1,3,4-oxadiazole ring is influenced by various environmental factors. While specific quantitative data for this compound is limited, forced degradation studies on related 1,3,4-oxadiazole derivatives provide insights into its potential stability profile.[1]
| Stress Condition | Potential for Degradation | Likely Degradation Pathway |
| Acidic Hydrolysis | High | Ring opening of the oxadiazole moiety.[1] |
| Alkaline Hydrolysis | High | Ring opening of the oxadiazole moiety.[1] |
| Oxidation | Moderate | Oxidation of the amino group or the oxadiazole ring.[1] |
| Thermal | Moderate to High | Thermal cleavage of the oxadiazole ring at elevated temperatures.[2] |
| Photochemical | Moderate | Photolytic degradation of the heterocyclic ring. |
| Humidity | Moderate | Moisture can facilitate hydrolytic degradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Caption: Logical relationship between storage conditions and degradation factors.
Caption: Experimental workflow for a forced degradation study.
References
Common pitfalls in the characterization of oxadiazole derivatives
Technical Support Center: Oxadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of oxadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main isomers of oxadiazole and how do they differ in stability?
A1: Oxadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1] The 1,3,4- and 1,2,4-isomers are the most common and stable, making them prevalent in medicinal chemistry.[1][2] The 1,2,3-oxadiazole isomer is highly unstable and can exist as a diazoketone tautomer in an open-ring form.[3] The 1,2,5-oxadiazole, also known as furazan, has a ring that is susceptible to breaking.[3] The relative stability of the isomers generally follows the order: 1,3,4- > 1,2,4- > 1,2,3- > 1,2,5-oxadiazole.[2]
Q2: How do the different oxadiazole isomers affect the physicochemical properties of a molecule?
A2: The isomeric form of the oxadiazole ring significantly influences a compound's properties. For instance, 1,3,4-oxadiazole isomers typically exhibit lower lipophilicity (log D) and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[4][5] Additionally, the 1,3,4-isomers often show greater metabolic stability.[4][5] These differences are attributed to variations in the charge distribution and dipole moments of the regioisomers.[4]
Q3: What are the most common synthetic routes for preparing 1,3,4-oxadiazole derivatives?
A3: The most prevalent methods for synthesizing 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents.[6] Common approaches include the use of dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to cyclize diacylhydrazines.[6] Another frequent method is the reaction of acid hydrazides with carboxylic acids or acid chlorides.[6] Microwave-assisted synthesis has also become a popular, environmentally friendly alternative that often results in shorter reaction times and higher yields.[7][8]
Q4: Are there any specific safety precautions to consider when working with oxadiazole synthesis?
A4: Standard laboratory safety protocols should always be followed. Specific to oxadiazole synthesis, caution should be exercised when using dehydrating agents like phosphorus oxychloride, as they are corrosive and react violently with water. Reactions should be carried out in a well-ventilated fume hood. When using microwave synthesis, it is crucial to use appropriate sealed vessels designed for this purpose to prevent pressure buildup.[7][8]
Troubleshooting Guide
Q5: My 1,3,4-oxadiazole synthesis has a very low yield. What are some common causes and solutions?
A5: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. Incomplete conversion of the starting materials is a common issue. Ensure that the reagents, especially the dehydrating agent, are fresh and active. The reaction temperature and time may also need optimization; monitor the reaction progress using Thin Layer Chromatography (TLC).[9] Purification is another step where product loss can occur. Recrystallization is a common purification method, and the choice of solvent is critical to maximize recovery.[3]
Q6: I am having trouble purifying my oxadiazole derivative. What techniques are recommended?
A6: Purification of oxadiazole derivatives can be challenging due to their varying polarities. Column chromatography on silica gel is a widely used technique.[9] Recrystallization from a suitable solvent, such as ethanol, is also very effective for obtaining pure crystalline products.[3][10] The choice of solvent for recrystallization depends on the solubility of the specific derivative and may require some screening.
Q7: The ¹H NMR spectrum of my product is complex and difficult to interpret. Are there any characteristic signals for oxadiazole derivatives?
A7: The proton NMR spectra of oxadiazole derivatives can be complex, especially with aromatic substituents. The protons on the oxadiazole ring itself are generally absent in di-substituted derivatives. However, the chemical shifts of protons on adjacent carbons can be influenced by the electron-withdrawing nature of the oxadiazole ring. Protons on aromatic rings attached to the oxadiazole core often appear in the downfield region (typically δ 7.0-8.5 ppm).[10][11][12] It is crucial to obtain a ¹³C NMR spectrum to confirm the presence of the oxadiazole ring carbons, which typically appear in the range of δ 150-170 ppm.[10][12]
Q8: My mass spectrometry results show unexpected fragmentation patterns. What are the typical fragmentation pathways for oxadiazoles?
A8: Under electron impact (EI) conditions, 1,2,4-oxadiazoles often undergo a characteristic retro-cycloaddition (RCA) fragmentation.[13] The fragmentation of 1,3,4-oxadiazoles can be more complex and is highly dependent on the nature of the substituents at the 2- and 5-positions. Electrospray ionization (ESI) is a softer ionization technique that often yields a prominent molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight of the synthesized compound.[12]
Below is a troubleshooting workflow for common issues encountered during characterization:
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Oxadiazole Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 | [10][11][12] |
| Oxadiazole Ring Carbons | - | 150 - 170 | [10][12] |
| Methylene (CH₂) adjacent to Oxadiazole | 4.0 - 5.5 | 30 - 70 | [10] |
| Methyl (CH₃) on Aromatic Ring | 2.0 - 2.5 | 20 - 25 | [10] |
Table 2: Common Infrared (IR) Absorption Frequencies for Oxadiazole Derivatives
| Bond | Frequency (cm⁻¹) | Reference(s) |
| C=N (Oxadiazole ring) | 1600 - 1650 | [12] |
| C-O-C (Oxadiazole ring) | 1020 - 1250 | |
| Aromatic C=C | 1450 - 1600 | [12] |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Protocol 2: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) for accurate molecular weight determination.[12]
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, perform HRMS analysis.[12]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed mass with the calculated mass to confirm the identity of the compound.
Signaling Pathway Visualization
Many oxadiazole derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival.[5][8] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][3][9][11]
References
- 1. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ijdcs.com [ijdcs.com]
- 9. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Technical Support Center: Enhancing the Purity of 5-tert-butyl-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of 5-tert-butyl-1,3,4-oxadiazol-2-amine following its synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through the cyclization of a pivalic acid derivative and a semicarbazide or thiosemicarbazide precursor, can lead to several impurities. The most prevalent of these include unreacted starting materials, such as pivalic acid or its corresponding acyl hydrazide, and partially reacted intermediates. If a thiosemicarbazide is used with a desulfurizing agent, the corresponding 5-tert-butyl-1,3,4-thiadiazol-2-amine can be a significant byproduct. In some cases, side-reactions can lead to the formation of isomeric structures or oligomeric materials, particularly under harsh reaction conditions.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The primary and most effective purification techniques for isolating this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present. Recrystallization is generally effective for removing small amounts of impurities and for obtaining highly crystalline material, while column chromatography is superior for separating the desired product from significant quantities of byproducts with different polarities.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on protocols for structurally similar 2-amino-5-substituted-1,3,4-oxadiazoles, several solvent systems can be effective for the recrystallization of this compound. Ethanol and methanol are commonly used single-solvent systems.[1] For mixed-solvent systems, a combination of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) is recommended. A common example is a mixture of ethyl acetate and hexane or petroleum ether.[2][3] The optimal solvent or solvent system should be determined empirically on a small scale.
Q4: What are the suggested mobile phases for column chromatography of this compound?
A4: For the column chromatographic purification of 2-amino-5-substituted-1,3,4-oxadiazoles, a mobile phase consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically employed.[2][3] A common starting point is a gradient elution, beginning with a low concentration of ethyl acetate in hexane and gradually increasing the polarity to elute the desired compound. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent has either too high or too low solvating power for the compound or impurities. | Screen a variety of solvents and mixed-solvent systems. Good options to try include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane. Ensure the crude material is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor Separation in Column Chromatography | The polarity of the eluent is either too high or too low. | Optimize the eluent system using TLC. A good separation is usually achieved when the desired compound has an Rf value between 0.2 and 0.4. Consider using a gradient elution for complex mixtures. |
| Product is Contaminated with Starting Material | The initial reaction did not go to completion. | If the starting material is significantly different in polarity, column chromatography should be effective. If not, consider an extractive workup to remove acidic or basic starting materials before purification. |
| Presence of a Sulfur-Containing Impurity | If thiosemicarbazide and a cyclizing/desulfurizing agent were used, the corresponding 1,3,4-thiadiazole may have formed. | These byproducts can often be separated by column chromatography due to differences in polarity. Careful selection of the eluent is crucial. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to ensure complete dissolution. Add the minimum amount of hot solvent required to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate to find an eluent system that gives a good separation of the desired product from impurities (aim for an Rf of 0.2-0.4 for the product).
-
Column Packing: Prepare a chromatography column with silica gel, wet-packing with the initial, least polar eluent mixture determined from the TLC analysis.
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Loading the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
The following tables provide hypothetical data based on typical purities and yields for the purification of similar 2-amino-5-substituted-1,3,4-oxadiazoles. Actual results may vary depending on the specific experimental conditions.
Table 1: Purity Enhancement via Recrystallization
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 85 | 95 | 70 |
| Methanol | 85 | 96 | 65 |
| Ethyl Acetate/Hexane | 85 | 98 | 75 |
Table 2: Purity Enhancement via Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 7:3 | 70 | 97 | 80 |
| 1:1 | 70 | 98 | 75 |
| Gradient (9:1 to 1:1) | 70 | >99 | 70 |
Visualizations
Caption: A workflow diagram illustrating the two primary methods for purifying this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
Technical Support Center: 5-tert-butyl-1,3,4-oxadiazol-2-amine in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 5-tert-butyl-1,3,4-oxadiazol-2-amine in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a heterocyclic organic compound featuring a 1,3,4-oxadiazole ring.[1] This core structure is a versatile scaffold in medicinal chemistry, known for its thermal stability and its role as a bioisostere for esters and amides.[1] Derivatives of the 1,3,4-oxadiazole class are investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties.[1][2][3][4][5] Therefore, this compound is typically used in drug discovery and development to assess its effects on cell proliferation and cytotoxicity in various cell lines.
Q2: How should I dissolve and store this compound for cell culture experiments?
Due to the presence of a polar amine group and a non-polar tert-butyl group, the solubility of this compound can be challenging.
-
Recommended Solvent: Start by dissolving the compound in a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final solvent concentration in your cell culture medium.
-
Working Dilutions: Make serial dilutions from the stock solution in your complete cell culture medium. It is crucial to ensure the compound does not precipitate upon dilution.
-
Final Solvent Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, as DMSO itself can be toxic to cells.[6]
-
Storage: Store the solid compound in a dark, inert atmosphere at room temperature.[7] Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: Can the 1,3,4-oxadiazole ring interfere with common cell viability assays?
Yes, this is a critical consideration. Many widely used cell viability assays, such as those based on tetrazolium salts (MTT, MTS, XTT), measure the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenases.[8][9]
-
Assay Interference: The chemical structure of the test compound can directly interfere with the assay reagents. For example, a compound might reduce the tetrazolium dye non-enzymatically or, conversely, inhibit the reductase enzymes, leading to an underestimation or overestimation of cell viability.[8]
-
Recommendation: It is highly recommended to run a parallel control experiment without cells (compound in media with the assay reagent) to check for any direct chemical reaction. Furthermore, validating results with a secondary assay that uses a different mechanism, such as a dye exclusion assay (Trypan Blue) or a membrane integrity assay (measuring LDH release), is best practice.[10]
Troubleshooting Guide for Cell Viability Assays
Problem 1: I am observing precipitation of the compound in my culture wells after addition.
-
Cause: The compound has limited solubility in the aqueous culture medium, and the concentration used exceeds its solubility limit. This can also occur if a supersaturated solution was created by warming and then cooled.[11]
-
Solution:
-
Lower Final Concentration: Reduce the final concentration of the compound in the assay.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Gentle Warming: Gently warm the media to aid dissolution just before adding it to the cells, but be aware that precipitation may still occur upon cooling to 37°C.[11]
-
Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the culture medium.
-
Visual Inspection: Always inspect your plates under a microscope for precipitates, as they can cause physical damage to cells and confound results.
-
Problem 2: My absorbance/fluorescence readings are very low or inconsistent across replicates.
-
Cause: This issue can stem from several factors including low cell number, insufficient incubation time, or degradation of the compound or assay reagents.[12]
-
Solution:
-
Optimize Cell Seeding Density: Ensure you seed an optimal number of cells per well. This should be within the linear range of the assay. For adherent cells, 5,000 to 10,000 cells per well is a common starting point.[12]
-
Check Incubation Times: The incubation time with the compound should be sufficient to elicit a biological response. The incubation time with the assay reagent (e.g., MTT) is also critical; typically 1-4 hours is recommended.[13][14]
-
Ensure Complete Solubilization (MTT Assay): If using the MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Mix thoroughly after adding the solubilization solution.[13]
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure consistent volumes are added to each well.
-
Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations, or ensure they are filled with sterile PBS or media to create a humidity barrier.
-
Problem 3: My results from the MTT assay do not correlate with cell morphology or other cytotoxicity assays.
-
Cause: The MTT assay measures metabolic activity, not necessarily cell death. A compound can inhibit mitochondrial function without immediately killing the cell, leading to a low MTT signal but intact cell membranes.[9][15] Conversely, some compounds can stimulate metabolic activity, leading to an overestimation of viability.[8]
-
Solution:
-
Use Multiple Assays: This is the most robust solution. Confirm your findings with an assay that has a different endpoint. Good alternatives include:
-
Trypan Blue Exclusion Assay: Measures membrane integrity.
-
LDH Release Assay: Measures membrane damage by quantifying lactate dehydrogenase released into the medium.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP in viable cells, which is often a more direct indicator of cell health.[16]
-
-
Microscopic Examination: Always visually inspect the cells under a microscope. Look for changes in morphology, cell rounding, detachment, or the presence of apoptotic bodies.
-
Experimental Protocols & Workflows
General Workflow for Cell Viability Assay
The following diagram illustrates a standard workflow for assessing the effect of a compound on cell viability.
Caption: General experimental workflow for a cell viability assay.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues during your experiment.
Caption: A logical flowchart for troubleshooting common assay issues.
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density and incubate for 24 hours in a 37°C, 5% CO₂ incubator. The final volume per well should be 100 µL.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[13][14]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Reading: Place the plate on a shaker for 5-10 minutes to ensure all crystals are dissolved. Read the absorbance at a wavelength of 570 nm using a microplate reader.
Comparative Data on 1,3,4-Oxadiazole Derivatives
| Compound Class/Derivative | Cell Line(s) | Incubation Time | IC₅₀ Values | Assay Type |
| 1,3,4-Oxadiazole Derivative (Compound 5) | U87, T98G, LN229 (Glioblastoma) | 48 h | 35.1 µM, 34.4 µM, 37.9 µM | CellTiter-Glo® |
| 1,3,4-Oxadiazole Derivative (Compound 5) | SKOV3 (Ovarian), MCF7 (Breast), A549 (Lung) | 48 h | 14.2 µM, 30.9 µM, 18.3 µM | CellTiter-Glo® |
| 1,3,4-Oxadiazole with Benzodioxan (Compound 3) | HepG2 (Liver) | Not Specified | 7.21 µM | MTT |
| 1,3,4-Oxadiazole with Benzodioxan (Compound 4) | HepG2 (Liver) | Not Specified | 8.54 µM | MTT |
| Pyridine-1,3,4-oxadiazole Hybrids (Compound 16) | MCF-7 (Breast) | Not Specified | 5.56 µg/mL | MTT |
| Pyridine-1,3,4-oxadiazole Hybrids (Compound 12) | MCF-7 (Breast) | Not Specified | 8.26 µg/mL | MTT |
Table compiled from data found in multiple sources.[3][16][17]
References
- 1. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | 89464-84-6 [sigmaaldrich.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1,3,4-Oxadiazoles, with a Focus on tert-Butyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various 1,3,4-oxadiazole compounds, with a particular focus on derivatives containing a tert-butyl moiety, as a proxy for understanding the potential of 5-tert-butyl-1,3,4-oxadiazol-2-amine. While specific experimental data for this compound is limited in publicly available literature, this comparison with structurally related compounds offers valuable insights into its potential therapeutic applications.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Comparative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | - | - | [3] |
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | Pancreatic Cancer | 1.7 | |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Breast Cancer (MDA) | 9 | |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Signaling Pathways in Cancer Targeted by Oxadiazoles
Oxadiazole derivatives have been shown to interfere with several critical signaling pathways in cancer cells.[1][2][5][6][7] A simplified representation of some of these pathways is provided below.
Antimicrobial and Antifungal Activity
The 1,3,4-oxadiazole nucleus is a common feature in compounds with notable antimicrobial and antifungal properties.[8][9][10][11][12][13][14][15][16] While a study on 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines showed limited activity, other tert-butyl containing oxadiazoles have shown more promising results.[8][14]
Comparative Antimicrobial and Antifungal Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives | S. aureus, E. coli, A. niger | Least active | [8] |
| LMM5 (1,3,4-oxadiazole derivative) | Candida albicans | 32 | [12] |
| LMM11 (1,3,4-oxadiazole derivative) | Candida albicans | 32 | [12] |
| LMM6 (1,3,4-oxadiazole derivative) | Candida albicans | 8 - 32 | [13] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4 - 8 | [14][15] |
| 2-acylamino-1,3,4-oxadiazole derivative (22a) | Staphylococcus aureus | 1.56 | [14][15] |
| 2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c) | Bacillus subtilis | 0.78 | [14][15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of MIC is a fundamental assay in the evaluation of antimicrobial compounds. The broth microdilution method is a widely accepted standard.[17][18][19][20][21]
Anticonvulsant Activity
Certain 1,3,4-oxadiazole derivatives have been investigated for their potential as anticonvulsant agents.[3][22] The mechanism of action is often linked to the modulation of GABAergic neurotransmission.
Comparative Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Animal Model | Activity | Reference |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Maximal Electroshock (MES) | Excellent | [3] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Compound 14) | MES, scPTZ, 6 Hz | ED50 MES = 49.6 mg/kg, ED50 6 Hz = 31.3 mg/kg, ED50 scPTZ = 67.4 mg/kg | [23] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a key target for many anticonvulsant drugs. Its activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[24][25][26][27][28]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][29][30]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[30]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[30]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[30]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[30]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[30]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]
Protocol:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijdcs.com [ijdcs.com]
- 8. isca.me [isca.me]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. protocols.io [protocols.io]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 21. rr-asia.woah.org [rr-asia.woah.org]
- 22. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. studysmarter.co.uk [studysmarter.co.uk]
- 27. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. atcc.org [atcc.org]
A Comparative Analysis of 5-tert-butyl-1,3,4-oxadiazol-2-amine and 5-butyl-1,3,4-thiadiazol-2-amine: A Guide for Researchers
This guide provides a comparative overview of the potential biological activities of 5-tert-butyl-1,3,4-oxadiazol-2-amine and 5-butyl-1,3,4-thiadiazol-2-amine, focusing on antimicrobial and anticancer properties. While specific quantitative data for these exact compounds is limited, this document outlines the expected structure-activity relationships and provides detailed experimental protocols for their evaluation.
Introduction to the Core Scaffolds
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are important five-membered heterocyclic scaffolds in medicinal chemistry. They are known to be bioisosteres, meaning they have similar physical and chemical properties that can lead to comparable biological activities. These rings are present in numerous compounds with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The key structural difference between the two compounds is the heteroatom in the five-membered ring (oxygen in the oxadiazole and sulfur in the thiadiazole) and the nature of the alkyl substituent at the 5-position (a bulky tert-butyl group versus a straight-chain butyl group). These differences are expected to influence the compounds' lipophilicity, steric profile, and electronic properties, thereby affecting their biological activity.
Expected Biological Activity Profile
Based on extensive research into derivatives of these scaffolds, both this compound and 5-butyl-1,3,4-thiadiazol-2-amine are anticipated to exhibit biological activities. Generally, 1,3,4-thiadiazole derivatives have been reported to show a broad spectrum of potent biological effects. The presence of the sulfur atom in the thiadiazole ring often enhances lipophilicity and can lead to improved cell membrane penetration compared to their oxadiazole counterparts.
A study on a series of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines suggested they were less active as antimicrobial agents compared to standard drugs. This may imply that the unsubstituted 5-tert-butyl analog could also exhibit modest activity. Conversely, a more complex thiadiazole derivative containing a tert-butyl group has shown promising anticancer activity.
To definitively compare the activities of this compound and 5-butyl-1,3,4-thiadiazol-2-amine, direct experimental evaluation is necessary.
Hypothetical Comparative Data
The following table illustrates how quantitative data from comparative antimicrobial and anticancer assays for these two compounds would be presented. Note: The data below is hypothetical and for illustrative purposes only.
| Compound | Biological Activity | Assay Type | Target Organism/Cell Line | Quantitative Metric (e.g., MIC, IC₅₀) |
| This compound | Antibacterial | MIC Determination | Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | >256 µg/mL | |||
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 75 µM | |
| A549 (Lung Cancer) | 92 µM | |||
| 5-butyl-1,3,4-thiadiazol-2-amine | Antibacterial | MIC Determination | Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL | |||
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 48 µM | |
| A549 (Lung Cancer) | 65 µM |
Experimental Protocols
To obtain the comparative data, the following standard experimental protocols can be employed.
Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the test compounds using the broth microdilution method.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Detailed Method:
-
Preparation of Test Compounds: Stock solutions of this compound and 5-butyl-1,3,4-thiadiazol-2-amine are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Broth Microdilution Assay: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive control (a standard antibiotic like ciprofloxacin) and negative control (broth with DMSO, no compound) wells are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Validating the In Vivo Anticancer Potential of 1,3,4-Oxadiazole Derivatives: A Comparative Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] Derivatives of this heterocyclic core have shown promise by targeting various biological pathways involved in cancer progression.[3][4] This guide provides a comparative analysis of the in vivo anticancer effects of representative 1,3,4-oxadiazole derivatives against established chemotherapeutic agents, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy
While specific in vivo data for 5-tert-butyl-1,3,4-oxadiazol-2-amine is not extensively documented in the reviewed literature, numerous studies on analogous 1,3,4-oxadiazole derivatives have demonstrated significant antitumor activity in animal models. These studies provide a strong basis for validating the potential of this class of compounds.
For instance, a study on synthesized 1,3,4-oxadiazole derivatives (referred to as AMK OX-8, 9, 11, and 12) showed effective reduction in tumor size and weight in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice.[5] Another derivative, BMS-645737, has undergone preclinical in vivo testing and exhibited notable anticancer activity against human lung cancer cells.[2]
To provide a clear comparison, the following table summarizes the in vivo performance of select 1,3,4-oxadiazole derivatives in comparison to standard anticancer drugs like 5-Fluorouracil and Doxorubicin, which are frequently used as benchmarks in such studies.[2][6]
| Compound/Drug | Animal Model | Cancer Type | Dosage & Administration | Key Findings | Reference |
| 1,3,4-Oxadiazole Derivatives | |||||
| AMK OX-8, 9, 11, 12 | Swiss albino mice (DLA) | Solid Tumor (Lymphoma) | Not specified in abstract | Significant reduction in tumor volume and weight. | [5] |
| BMS-645737 (pyrrolotriazine derivative) | Heterogeneous model | Human Lung Cancer (L2987) | Not specified in abstract | High anticancer activity. | [2] |
| Standard Anticancer Drugs | |||||
| 5-Fluorouracil | Various preclinical models | Various (e.g., Liver, Breast) | Route & dose vary by study | Often used as a positive control, with oxadiazole derivatives showing comparable or superior activity. | [2][6] |
| Doxorubicin (Adriamycin) | Various preclinical models | Various (e.g., Breast) | Route & dose vary by study | A common benchmark; some oxadiazole derivatives show greater inhibitory effects. | [6][7] |
Experimental Protocols
The methodologies employed in assessing the in vivo anticancer effects of 1,3,4-oxadiazole derivatives are crucial for the interpretation and replication of findings. Below are detailed protocols for key experiments cited in the literature.
Dalton's Lymphoma Ascites (DLA) Induced Solid Tumor Model
This model is frequently used to evaluate the in vivo antitumor activity of novel compounds.[5]
-
Animal Model: Swiss albino mice are typically used.
-
Tumor Induction: DLA cells, a spontaneous T-cell lymphoma, are propagated in mice through intraperitoneal serial transplantation. To induce solid tumors, DLA cells are injected subcutaneously or intramuscularly.[5]
-
Drug Administration: The synthesized 1,3,4-oxadiazole derivatives or a standard drug are administered to the tumor-bearing mice, typically via oral or intraperitoneal routes, for a specified duration.
-
Assessment of Antitumor Activity: The antitumor effect is evaluated by measuring the tumor volume and weight at the end of the treatment period. A significant reduction in these parameters compared to a control group indicates anticancer activity.[5]
In Vitro Cytotoxicity Assays (Preceding In Vivo Studies)
Prior to in vivo testing, the cytotoxic effects of the compounds are generally assessed in vitro using various cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines is used, such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[2][5][7] Normal cell lines (e.g., V-79) are also used to assess selectivity.[5]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
Visualizing Mechanisms and Workflows
Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazole derivatives exert their anticancer effects by modulating various signaling pathways. These compounds have been shown to inhibit growth factors, enzymes, and kinases that are crucial for cancer cell proliferation and survival.[1][3] The diagram below illustrates some of the key targeted pathways.
Caption: Key signaling pathways inhibited by 1,3,4-oxadiazole derivatives.
General Experimental Workflow for In Vivo Anticancer Drug Validation
The process of validating a potential anticancer compound from initial screening to in vivo testing follows a structured workflow.
Caption: Workflow for validating anticancer effects of novel compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. ijdcs.com [ijdcs.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-tert-butyl-1,3,4-oxadiazol-2-amine: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Potential Cross-Reactivity Profile Based on Analogues
The 1,3,4-oxadiazole core is associated with a broad spectrum of biological activities, suggesting that derivatives, including 5-tert-butyl-1,3,4-oxadiazol-2-amine, may exhibit cross-reactivity with various enzymes and receptors.[1][2][3][5] Below is a summary of activities observed for different 1,3,4-oxadiazole derivatives, which may indicate potential off-target effects or new therapeutic applications for the target compound.
Table 1: Summary of Inhibitory Activities of Various 1,3,4-Oxadiazole Derivatives
| Target Class | Specific Target | Derivative Structure | Activity (IC₅₀/EC₅₀) | Reference Compound |
| Hydrolases | Acetylcholinesterase (AChE) | 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | 12.8–99.2 µM[6] | Rivastigmine[6] |
| Butyrylcholinesterase (BChE) | 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | > 53.1 µM[6] | Rivastigmine[6] | |
| Oxidoreductases | Monoamine Oxidase B (MAO-B) | 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | 0.0027 µM (most potent)[7] | Not specified |
| Viral Proteins | HIV-1 Tat-mediated transcription | Indole- and acetamide-containing 1,3,4-oxadiazoles | 0.17–0.24 µM[8][9] | Seliciclib (Roscovitine)[8] |
| Kinases | Not specified | General 1,3,4-oxadiazole derivatives | Anticancer activity suggests kinase inhibition[10] | Staurosporine[10] |
Experimental Protocols for Key Assays
To assess the potential cross-reactivity of this compound, the following experimental methodologies, which have been used for related compounds, are recommended.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[6]
-
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.
-
Reagents:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide or Butyrylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitor (e.g., Rivastigmine)
-
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme, DTNB, and the test compound or buffer (for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of a compound against MAO-A and MAO-B.
-
Principle: The assay measures the activity of MAO by monitoring the production of a detectable product from a substrate. A common method involves a chemiluminescent assay where the production of hydrogen peroxide is coupled to a reaction that generates light.
-
Reagents:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase
-
Luminol or a similar chemiluminescent probe
-
Test compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
-
Procedure:
-
Add the MAO enzyme to wells of a 96-well plate containing the test compound at various concentrations.
-
Incubate for a specified time to allow for inhibitor binding.
-
Add the substrate and the detection reagents (horseradish peroxidase and luminol).
-
Measure the chemiluminescence signal.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in assessing cross-reactivity and the potential biological implications, the following diagrams are provided.
References
- 1. 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine|RUO [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. rroij.com [rroij.com]
- 6. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study [mdpi.com]
- 7. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 5-tert-butyl-1,3,4-oxadiazol-2-amine Analogs Against Cancer-Related Kinases
A detailed in-silico comparison of 1,3,4-oxadiazole derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), offering insights for rational drug design.
This guide provides a comparative analysis of the docking studies of compounds structurally related to 5-tert-butyl-1,3,4-oxadiazol-2-amine against two prominent cancer drug targets: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 2 (CDK2). The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer properties.[1][2][3][4] This comparison aims to furnish researchers, scientists, and drug development professionals with objective data and methodologies to inform the design of novel kinase inhibitors based on the 2-amino-1,3,4-oxadiazole core.
Comparative Docking Performance
The following table summarizes the in-silico performance of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives against EGFR-TK and CDK2. The data highlights the binding affinities and, where available, the corresponding in-vitro cytotoxic activity.
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | IC50 (µM) | Reference |
| Compound IIe | EGFR-TK | 1M17 | -7.89 | Gln767, Met769, Thr766 | 25.1 (HeLa) | [1] |
| Compound IIb | EGFR-TK | 1M17 | -7.57 | Met769 | 19.9 (HeLa) | [1] |
| Compound IIc | EGFR-TK | 1M17 | -7.19 | Met769 | 35 (HeLa) | [1] |
| Compound 5a | CDK2 | Not Specified | -10.654 | Not Specified | 43.16 (Caco-2) | [3] |
| Compound 5d | CDK2 | Not Specified | -10.169 | Not Specified | 60.8 (Caco-2) | [3] |
| Reference Ligand | CDK2 | Not Specified | -9.919 | Not Specified | 59.2 (Flavopiridol) | [3] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for the interpretation and reproduction of the results. Below are the detailed protocols for the molecular docking against EGFR-TK and CDK2.
EGFR Tyrosine Kinase Docking Protocol
The docking study for 1,3,4-oxadiazole derivatives against EGFR-TK was performed to understand the potential interactions with the active site.[1]
-
Protein Preparation: The crystal structure of the epidermal growth factor receptor tyrosine kinase domain was used (PDB: 1M17).[1]
-
Ligand Preparation: The 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized and their structures were prepared for docking. The synthesis involved reacting substituted carboxylic acid derivatives with semicarbazide and phosphorus oxychloride to yield 2-amino-5-aryl-1,3,4-oxadiazole derivatives.[1] Subsequent acylation of the amino group yielded the final products.[1]
-
Docking Software and Parameters: The specific software and parameters for the docking calculations were not detailed in the provided abstract. However, the study focused on identifying interactions within the active site.[1]
-
Analysis: The analysis of the docking results revealed that the nitrogen atoms of the 1,3,4-oxadiazole ring commonly formed hydrogen bonds with Met769 in the active site.[1] Compound IIe, with the highest docking score, showed three hydrogen bonding interactions with Gln767, Met769, and Thr766.[1]
CDK2 Docking Protocol
The in-silico screening of novel 1,3,4-oxadiazole derivatives was conducted to evaluate their potential as inhibitors of CDK2, a key regulator of the cell cycle.[3]
-
Protein Preparation: The active binding site of the CDK2 protein was targeted for the molecular docking analysis.[3]
-
Ligand Preparation: Seven novel derivatives of 1,3,4-oxadiazole were designed and synthesized for this study.[3]
-
Docking Software and Parameters: The specific docking software was not mentioned, but the analysis focused on the binding affinity towards the active site of the CDK2 protein.[3]
-
Analysis: The docking results indicated a strong binding affinity of the 1,3,4-oxadiazole derivatives to the CDK2 active site. Compounds 5a and 5d demonstrated the highest potency with docking scores of -10.654 kcal/mol and -10.169 kcal/mol, respectively, which were better than the reference ligand's score of -9.919 kcal/mol.[3] The in-vitro cytotoxicity assays against the Caco-2 colon cancer cell line were consistent with these docking results.[3]
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway involving EGFR and CDK2.
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified signaling pathway involving EGFR and CDK2 in cell cycle progression.
Conclusion
The comparative docking studies reveal that 2-amino-1,3,4-oxadiazole derivatives are a promising scaffold for the development of inhibitors against both EGFR-TK and CDK2. The docking scores and the correlation with cytotoxic activities suggest that modifications at the 2 and 5 positions of the oxadiazole ring can be optimized to enhance binding affinity and selectivity for these kinase targets. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to design and evaluate novel 1,3,4-oxadiazole-based anticancer agents. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to explore the full therapeutic potential of this class of compounds.
References
Isosteric Replacement in 5-tert-butyl-1,3,4-oxadiazol-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds through isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 5-tert-butyl-1,3,4-oxadiazol-2-amine and its common isosteres, focusing on the potential impact of these modifications on physicochemical properties and biological activity. The 1,3,4-oxadiazole ring is a well-established bioisostere of amide and ester functionalities, valued for its favorable metabolic profile and ability to participate in hydrogen bonding interactions.[1] Its replacement with other five-membered heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.
Core Structures and Isosteric Replacements
The central scaffold of interest is this compound. The tert-butyl group is a bulky, lipophilic moiety that can influence binding affinity and metabolic stability. The primary isosteric replacements considered in this guide are the 1,3,4-thiadiazole and the 1,2,4-triazole rings, which are classical bioisosteres of the 1,3,4-oxadiazole core.
Caption: Isosteric relationship between the core heterocyclic rings.
Comparative Performance Data
| Heterocyclic Core | R-Group | Biological Activity | IC50/MIC | Reference Compound | Reference |
| 5-Aryl-1,3,4-oxadiazole -2-amine | Dodecyl (on 2-amino) | Acetylcholinesterase Inhibition | 15.6 µM | - | [1] |
| 5-Aryl-1,3,4-thiadiazole -2-amine | Dodecyl (on 2-amino) | Acetylcholinesterase Inhibition | 12.8 µM | - | [1] |
| 3-Aryl-1,2,4-oxadiazole | Varied | Antibacterial (S. aureus) | > 8 µg/mL | - | |
| 3-(tert-Butyl)-1,2,4-oxadiazole | Varied | Antibacterial (S. aureus) | > 8 µg/mL | - |
Note: The data presented is for structurally related compounds and is intended to illustrate potential effects of isosteric replacement. Direct experimental validation is necessary to confirm these trends for the this compound scaffold. In a study on N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines and their thiadiazole isosteres, the thiadiazole analog showed slightly enhanced acetylcholinesterase inhibition.[1] Conversely, in a structure-activity relationship study of oxadiazole antibacterials, replacement of a substituted aryl ring with a tert-butyl group on the 1,2,4-oxadiazole core resulted in a loss of activity against S. aureus.
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent compound and its isosteres, along with a general procedure for antimicrobial screening, are provided below.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is typically achieved through the cyclization of the corresponding semicarbazone.
Caption: Synthetic workflow for this compound.
Protocol:
-
Formation of Semicarbazone: To a solution of pivalaldehyde in a mixture of ethanol and water, add semicarbazide hydrochloride and sodium acetate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting pivalaldehyde semicarbazone precipitates and is collected by filtration.
-
Oxidative Cyclization: The pivalaldehyde semicarbazone is dissolved in a suitable solvent, such as glacial acetic acid. An oxidizing agent, for example, a solution of bromine in acetic acid, is added dropwise with stirring. The reaction mixture is heated to facilitate cyclization. After completion, the mixture is cooled and poured into ice water. The precipitated product is collected, washed, and recrystallized to yield this compound.
Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine
The thiadiazole analogue is synthesized by the cyclization of an acylthiosemicarbazide, which is formed from pivalic acid and thiosemicarbazide.
Protocol:
-
Formation of Acylthiosemicarbazide: Pivalic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride in a suitable solvent such as dioxane. This step forms the N-pivaloylthiosemicarbazide intermediate.
-
Cyclization: The intermediate is then cyclized by heating, often in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid, to yield 5-tert-butyl-1,3,4-thiadiazol-2-amine. The product is isolated by neutralization and purified by recrystallization.
Synthesis of 5-tert-butyl-4H-1,2,4-triazol-3-amine
The synthesis of the triazole isostere can be achieved through the reaction of pivaloyl hydrazide with a suitable cyclizing agent.
Protocol:
-
Preparation of Pivaloyl Hydrazide: Pivalic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to form pivaloyl hydrazide.
-
Cyclization: The pivaloyl hydrazide is reacted with a reagent such as cyanamide or S-methylisothiourea sulfate under heating to form the 3-amino-5-tert-butyl-1,2,4-triazole. The product is isolated and purified.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
Caption: Workflow for antimicrobial susceptibility testing.
Materials:
-
Test compounds and control antibiotics
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial strains
-
Spectrophotometer or plate reader
Procedure:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are made in the microtiter plates containing the broth medium.
-
A standardized inoculum of the microbial strain is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Each well is inoculated with the microbial suspension.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The isosteric replacement of the 1,3,4-oxadiazole ring in this compound with 1,3,4-thiadiazole or 1,2,4-triazole moieties presents a viable strategy for modulating the pharmacological profile of this scaffold. While direct comparative data is limited, evidence from related structures suggests that such modifications can influence biological activity, with the thiadiazole potentially enhancing certain types of activity. The provided synthetic and biological evaluation protocols offer a framework for the systematic investigation of these derivatives. Further research is warranted to synthesize and directly compare the biological activities of these specific compounds to fully elucidate their structure-activity relationships.
References
A Comparative Guide to the Structure-Activity Relationship of Tert-Butyl Substituted Oxadiazoles
Unlocking the Therapeutic Potential of Bulky Scaffolds
The incorporation of a tert-butyl group into the oxadiazole scaffold has emerged as a significant strategy in medicinal chemistry for the development of novel therapeutic agents. This bulky, lipophilic moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tert-butyl substituted oxadiazoles, focusing on their anticancer, antimicrobial, and antioxidant activities, supported by experimental data and detailed protocols.
The 1,3,4-oxadiazole ring, a bioisostere of amide and ester groups, is a common feature in many medicinally important compounds.[1] When substituted with a tert-butyl group, the resulting derivatives often exhibit improved metabolic stability and membrane permeability. The position of the tert-butyl group, as well as the nature of other substituents on the heterocyclic and associated aromatic rings, plays a crucial role in determining the specific biological activity and potency.
Comparative Analysis of Biological Activities
The biological evaluation of various tert-butyl substituted oxadiazole derivatives has revealed promising activities across different therapeutic areas. The following sections summarize the key findings and present the quantitative data in a structured format.
Anticancer Activity
Several studies have highlighted the potential of tert-butyl substituted oxadiazoles as anticancer agents. The presence of a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, in particular, has been associated with significant antioxidant and anticancer effects.[2] The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Tert-Butyl Substituted Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | 2-(4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-di-tert-butylphenoxy)acetic acid | Not Specified | Significant antioxidant activity, implying potential anticancer effects | [2] |
| 5j | 2-(4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2,6-di-tert-butylphenoxy)acetic acid | Not Specified | Significant antioxidant activity, implying potential anticancer effects | [2] |
| Compound 44 | 1-(4-tert-butylphenyl)-3-(5-(phenyl)-1,3,4-oxadiazol-2-yl)urea | MCF-7 | Not Specified (Identified as an effective anticancer agent) | [3] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
The SAR studies indicate that the presence of a urea moiety in conjunction with an electron-donating group like tert-butyl on the phenyl ring can enhance cytotoxicity against breast cancer cell lines like MCF-7.[3]
Antimicrobial Activity
Tert-butyl substituted oxadiazoles have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. The tert-butyl group on a phenyl ring attached to the oxadiazole core appears to be a key feature for this activity.
A notable example is a series of tert-butylphenylthiazoles with an oxadiazole linker.[4][5] Compound 20 from this series, which features a 3-hydroxyazetidine moiety, showed promising activity against a range of clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Table 2: Antimicrobial Activity of a Tert-Butyl Substituted Oxadiazole Derivative
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 20 | 2-(4-(tert-butyl)phenyl)-5-(azetidin-3-yloxy)thiazole-4-carboxamide linked to an oxadiazole | S. aureus (MSSA & MRSA strains) | 4 - 16 | [4] |
| Vancomycin-resistant Staphylococcus and Enterococcus species | 4 - 8 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The study highlighted that the oxadiazole linker was crucial for oral bioavailability.[4] Furthermore, the hydroxyl group on the azetidine ring was essential for antibacterial activity, as the unsubstituted analogue was inactive.[4] This class of compounds also exhibited the ability to eradicate staphylococcal biofilms in a dose-dependent manner.[5]
Antioxidant Activity
The antioxidant properties of tert-butyl substituted oxadiazoles are often linked to the presence of a hindered phenol group, specifically the 2,6-di-tert-butylphenol moiety.[2][6] These compounds can act as potent free-radical scavengers.
Table 3: Antioxidant Activity of Tert-Butyl Substituted Oxadiazole Derivatives
| Compound ID | Assay | Activity | Reference |
| 5f | DPPH radical scavenging, Ferric reducing antioxidant power (FRAP) | Significant free-radical scavenging ability | [2] |
| 5j | DPPH radical scavenging, Ferric reducing antioxidant power (FRAP) | Significant free-radical scavenging ability | [2] |
| Compound 3 | DPPH radical scavenging, Ferric reducing antioxidant power (FRAP) | Significant antioxidant activity | [6] |
The antioxidant capacity of these molecules is attributed to the stability of the phenoxyl radical formed upon donation of a hydrogen atom, which is enhanced by the steric hindrance provided by the two tert-butyl groups.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of tert-butyl substituted oxadiazoles.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Conventional Method)
This protocol describes a common method for synthesizing the 1,3,4-oxadiazole ring through the cyclodehydration of N,N'-diacylhydrazines.
Materials:
-
Substituted acid hydrazide
-
Substituted carboxylic acid (or acid chloride)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of an equimolar amount of a substituted acid hydrazide and a substituted carboxylic acid is prepared.
-
Phosphorus oxychloride is slowly added to the mixture while cooling in an ice bath.
-
The reaction mixture is then refluxed for a specified period (typically several hours).
-
After completion, the mixture is cooled and carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[7]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
The test compounds are serially diluted in CAMHB in a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships in SAR studies and experimental workflows.
Caption: General SAR of tert-butyl substituted oxadiazoles.
Caption: General workflow for synthesis and evaluation.
References
- 1. Synthesis and Evaluation of New Oxadiazole, Thiadiazole, and Triazole Derivatives as Potential Anticancer Agents Targeting MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Benchmarking 5-tert-butyl-1,3,4-oxadiazol-2-amine Against Standard Antibiotics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 5-tert-butyl-1,3,4-oxadiazol-2-amine and its closely related derivatives against established standard antibiotics. The data presented is based on available in vitro studies to facilitate an evidence-based assessment of its potential as an antimicrobial agent.
Executive Summary
Derivatives of 1,3,4-oxadiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] This guide focuses on the antimicrobial efficacy of this compound and its aryl-substituted analogues. While the broader class of 1,3,4-oxadiazoles has shown promise, with some derivatives exhibiting activity comparable or superior to standard antibiotics like ampicillin and ciprofloxacin, specific studies on 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines have indicated limited activity against the tested microorganisms when compared to standard drugs such as Gentamycin.[1][3]
This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the antimicrobial testing workflow. This information is intended to guide further research and development efforts in this area.
Data Presentation: Antimicrobial Activity Comparison
The following table summarizes the antimicrobial activity of a series of 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines against standard bacterial and fungal strains. The data is extracted from a study by Rashidi and Berad (2016), where the compounds were tested using the agar diffusion method.[3] It is important to note that the study concluded these specific derivatives were "least active" and "much less reactive when compared with the standard drugs used".[3]
| Compound | Microorganism | Concentration | Zone of Inhibition (mm) | Standard Antibiotic | Standard Zone of Inhibition (mm) |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines (IIIa-g) | Staphylococcus aureus | 20 mg/mL | Not specified (reported as "least active") | Gentamycin | Not specified |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines (IIIa-g) | E. coli | 20 mg/mL | Not specified (reported as "least active") | Gentamycin | Not specified |
| 2-N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines (IIIa-g) | Aspergillus niger | 20 mg/mL | Not specified (reported as "least active") | Amphotericin | Not specified |
Note: The original study did not provide specific numerical data for the zone of inhibition for the test compounds, only a qualitative assessment of their low activity relative to the standards.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the benchmarking of novel antimicrobial compounds.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
a. Preparation of Inoculum:
-
Isolate and culture the test microorganisms (Staphylococcus aureus, E. coli, Aspergillus niger) in a suitable broth medium (e.g., Nutrient Broth for bacteria, Czapek-Dox agar medium for fungi).[3]
-
Incubate the bacterial cultures for 24 hours at 37°C and fungal cultures for 48 hours at 27°C.[3]
-
Adjust the microbial suspension to a standard turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL.[4]
b. Inoculation of Agar Plates:
-
Prepare Mueller-Hinton agar plates for bacterial testing and Czapek-Dox agar for fungal testing.[3][5]
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared microbial suspension.[6]
-
Allow the plates to dry for 3-5 minutes with the lid slightly ajar.[5]
c. Application of Test Compounds and Standards:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile borer.
-
Prepare stock solutions of the test compound (this compound derivatives) and standard antibiotics (e.g., Gentamycin, Amphotericin) at a known concentration (e.g., 20 mg/mL) in a suitable solvent like Dimethyl sulfoxide (DMSO).[3]
-
Pipette a fixed volume of the test and standard solutions into the respective wells. A well with the solvent alone serves as a negative control.
d. Incubation and Measurement:
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 27°C for 72 hours.[3]
-
After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters (mm).[4]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Nutrient Broth) to obtain a range of concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/mL).[3]
b. Inoculation:
-
Inoculate each dilution with a standardized suspension of the test microorganism.
c. Incubation and Observation:
-
Incubate the inoculated dilutions under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
A Comparative Guide to the Synthesis of 2-Amino-1,3,4-oxadiazoles: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a cornerstone of innovation. The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore, appearing in a wide array of medicinally important compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The reproducibility and efficiency of synthetic methods are paramount for the consistent production and scalable synthesis of these valuable molecules. This guide provides a comparative analysis of common synthetic routes to 2-amino-1,3,4-oxadiazoles, with a focus on experimental protocols and quantitative data to aid in the selection of the most suitable method.
The synthesis of the 2-amino-1,3,4-oxadiazole core generally involves the cyclization of a precursor containing the requisite N-N-C-O-C framework. The most prevalent strategies involve the oxidative cyclization of semicarbazones or the cyclodesulfurization of thiosemicarbazides. Other notable methods include the reaction of acylhydrazides with cyanogen bromide or isothiocyanates. This guide will delve into the specifics of these methods, presenting a side-by-side comparison of their performance based on reported experimental data.
Comparative Analysis of Synthetic Methods
The choice of synthetic route can significantly impact the yield, purity, and scalability of the final product. The following tables summarize quantitative data for different methods, providing a clear comparison of their efficacy.
Table 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, which is then cyclized using iodine in the presence of a base.[3][4][5] This is a popular, often one-pot, transition-metal-free approach.[4][5]
| Starting Aldehyde | Product | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | 85 | [4] |
| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | 82 | [4] |
| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | 88 | [4] |
| Cinnamaldehyde | 5-Styryl-1,3,4-oxadiazol-2-amine | 75 | [4] |
Table 2: Cyclodesulfurization of Thiosemicarbazides
This approach utilizes a thiosemicarbazide precursor, which undergoes cyclization with the aid of a desulfurizing agent. Tosyl chloride in the presence of pyridine is a commonly used reagent for this transformation.[6][7] This method is noted for its high yields and the superior reactivity of thiosemicarbazides compared to their semicarbazide counterparts under these conditions.[7]
| Starting Hydrazide | Product | Yield (%) | Reference |
| Benzhydrazide | 5-Phenyl-1,3,4-oxadiazol-2-amine | 95 | [7] |
| 4-Chlorobenzhydrazide | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | 96 | [7] |
| Isonicotinic acid hydrazide | 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 92 | [7] |
| Cyclohexanecarbohydrazide | 5-Cyclohexyl-1,3,4-oxadiazol-2-amine | 85 | [7] |
Table 3: Reaction of Acylhydrazides with Cyanogen Bromide
A direct method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the reaction of carboxylic acid hydrazides with cyanogen bromide.[1][8] This method offers a straightforward route from readily available starting materials.
| Starting Hydrazide | Product | Yield (%) | Reference |
| Acethydrazide | 5-Methyl-1,3,4-oxadiazol-2-amine | 85 | [8] |
| Formylhydrazide | 1,3,4-Oxadiazol-2-amine | 87 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the key methods discussed.
Protocol 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones [4][5]
-
Semicarbazone Formation: To a solution of the aldehyde (1.0 mmol) in ethanol, add semicarbazide hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol). Stir the mixture at room temperature for 2-4 hours.
-
Oxidative Cyclization: To the crude semicarbazone mixture, add iodine (1.1 mmol) and sodium bicarbonate (2.0 mmol). Reflux the mixture for 3-5 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then with water. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cyclodesulfurization of Thiosemicarbazides [7]
-
Thiosemicarbazide Formation: A solution of the acylhydrazide (1.0 mmol) and an appropriate isothiocyanate (1.1 mmol) in a suitable solvent (e.g., ethanol or DMF) is heated to reflux for 2-4 hours. The resulting thiosemicarbazide can be isolated or used directly in the next step.
-
Cyclodesulfurization: The thiosemicarbazide (1.0 mmol) is dissolved in pyridine. Tosyl chloride (1.1 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-3 hours.
-
Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization.
Protocol 3: Reaction of Acylhydrazides with Cyanogen Bromide [8]
-
Reaction Setup: A solution of the carboxylic acid hydrazide (1.0 equiv) in a suitable solvent such as methanol is prepared.
-
Addition of Cyanogen Bromide: Cyanogen bromide (1.05 equiv) is added to the solution at a controlled temperature (e.g., 5-10 °C).
-
Base Addition and Cyclization: A base, such as potassium carbonate (0.5 equiv), is added portion-wise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization.
Visualizing the Synthetic Workflows
To further clarify the reaction pathways, the following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the iodine-mediated synthesis of 2-amino-1,3,4-oxadiazoles.
Caption: Workflow for the cyclodesulfurization synthesis of 2-amino-1,3,4-oxadiazoles.
Caption: Workflow for the synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides.
Conclusion
The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through several reliable methods. The iodine-mediated oxidative cyclization of semicarbazones offers a convenient one-pot procedure with good yields. The cyclodesulfurization of thiosemicarbazides, particularly with tosyl chloride and pyridine, consistently provides excellent yields and is a highly reproducible method. For a more direct approach from simple starting materials, the reaction of acylhydrazides with cyanogen bromide presents a viable and efficient option.
The selection of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of different functional groups. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision, ultimately facilitating the reproducible and efficient synthesis of these important heterocyclic compounds in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
A Head-to-Head Comparison of Oxadiazole and Thiadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Oxadiazole and thiadiazole are five-membered heterocyclic rings that are foundational scaffolds in medicinal chemistry.[1][2][3] As bioisosteres, where a sulfur atom in the thiadiazole ring replaces an oxygen atom in the oxadiazole ring, they often exhibit similar yet distinct biological properties.[4] This guide provides an objective, data-driven comparison of their derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory activities to inform future drug design and development. The 1,3,4-oxadiazole and 1,3,4-thiadiazole isomers are particularly noted for their chemical and thermal stability, making them attractive for drug development.[1][2][3]
Physicochemical Properties at a Glance
The primary difference between the two scaffolds lies in the heteroatom—oxygen for oxadiazole and sulfur for thiadiazole. This substitution influences the ring's electronics and lipophilicity. The sulfur atom in thiadiazole generally imparts greater lipophilicity and can act as a hydrogen bond acceptor, properties that significantly affect a molecule's pharmacokinetic and pharmacodynamic profile.[1] In contrast, the oxadiazole ring's combination of hydrophilic and electron-donating properties also contributes to its biological activity.[1]
Anticancer Activity: A Comparative Analysis
Both oxadiazole and thiadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][5][6]
Key Findings:
-
Oxadiazole Derivatives: Certain 1,2,4-oxadiazole derivatives linked with quinoline or imidazopyrazine have shown excellent anticancer activity, in some cases more potent than standard drugs like etoposide and adriamycin.[1] For instance, an imidazopyrazine-linked 1,2,4-oxadiazole derivative reported an IC50 value of 0.22 µM against the MCF-7 breast cancer cell line.[1] Another series of 1,3,4-oxadiazoles showed potent effects on the MDA-MB-231 breast cancer cell line, inducing apoptosis and cell cycle perturbation.[7]
-
Thiadiazole Derivatives: 1,3,4-Thiadiazole compounds have also been extensively studied for their anticancer properties.[1] Derivatives of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole have shown significant activity when compared against the standard drug Doxorubicin.[1]
-
Hybrid Molecules: A study that synthesized hybrid molecules containing both oxadiazole and thiadiazole motifs found they exhibited moderate to good antitumor efficacy across colon, breast, ovarian, and lung cancer cell lines.[1]
Quantitative Data: Anticancer Potency (IC50)
| Compound Type | Derivative Description | Target Cell Line | IC50 (µM) | Reference |
| Oxadiazole | 1,2,4-Oxadiazole linked imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | [1] |
| Oxadiazole | 1,2,4-Oxadiazole linked imidazopyrazine (16a) | MCF-7 (Breast) | 0.68 | [1] |
| Oxadiazole | 1,2,4-Oxadiazole-isoxazole quinazoline (13b) | MCF-7 (Breast) | 0.021 | [1] |
| Oxadiazole | 1,2,4-Oxadiazole-isoxazole quinazoline (13a) | DU-145 (Prostate) | 0.011 | [1] |
| Oxadiazole | 2,5-disubstituted 1,3,4-oxadiazole (IIe) | HeLa (Cervical) | 25.1 | [8] |
| Oxadiazole | 2,5-disubstituted 1,3,4-oxadiazole (IIb) | HeLa (Cervical) | 19.9 | [8] |
| Thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole (33a) | HCT-116 (Colon) | 0.01 | [1] |
| Thiadiazole | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole (33b) | MCF-7 (Breast) | 0.02 | [1] |
| Hybrid | Thiazolidin-4-one with 1,3,4-oxadiazole (D-1) | MCF-7 (Breast) | 1-7 | [5] |
| Hybrid | Thiazolidin-4-one with 1,3,4-thiadiazole (D-15) | MCF-7 (Breast) | 1-7 | [5] |
Antimicrobial Activity: Oxadiazole vs. Thiadiazole
Derivatives of both scaffolds are well-established antimicrobial agents, with activity against a spectrum of Gram-positive and Gram-negative bacteria as well as fungal strains.[1][5]
Key Findings:
-
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole moiety have been shown to enhance the effects of anti-MRSA antibiotics, indicating potential in combating resistant strains.[2]
-
Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives are integral to established drugs like the cephalosporin antibiotic cephazolin.[2][4] Novel thiazolidin-4-one derivatives incorporating a 1,3,4-thiadiazole ring have demonstrated potent activity against selected microbial strains, with MIC values as low as 3.58 µM.[5]
Quantitative Data: Antimicrobial Potency (MIC)
| Compound Type | Derivative Description | Target Microorganism | MIC (µM) | Reference |
| Oxadiazole | Thiazolidin-4-one hybrid (D-2) | S. aureus | 7.55 | [5] |
| Oxadiazole | Thiazolidin-4-one hybrid (D-6) | E. coli | 7.76 | [5] |
| Thiadiazole | Thiazolidin-4-one hybrid (D-19) | S. aureus | 6.96 | [5] |
| Thiadiazole | Thiazolidin-4-one hybrid (D-20) | P. aeruginosa | 3.58 | [5] |
| Thiadiazole | 1,3,4-thiadiazole-thiourea (30a) | M. tuberculosis H37Rv | 10.96 | [1] |
Anti-inflammatory Activity
Both oxadiazole and thiadiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[9][10]
Key Findings:
-
Oxadiazole Derivatives: Novel 1,3,4-oxadiazole analogs possessing an indole nucleus have demonstrated appreciable anti-inflammatory activity, providing up to 66% protection in carrageenan-induced rat paw edema models.[10] Studies on 1,2,4-oxadiazole analogs have shown they can inhibit NF-κB activation and the release of pro-inflammatory cytokines.[9]
-
Thiadiazole Derivatives: Thiazole and thiazolidinone derivatives have been identified as promising COX and LOX inhibitors through docking studies.[11]
Quantitative Data: Anti-inflammatory Efficacy
| Compound Type | Assay | Activity Metric | Result | Reference |
| Oxadiazole | Carrageenan-induced rat paw edema | % Protection | 27-66% | [10] |
| Oxadiazole | Cotton pellet-induced granuloma (moist) | % Protection | 14-32% | [10] |
| Oxadiazoline | Carrageenan-induced rat paw edema | % Protection | 20-56% | [10] |
Visualizations: Pathways and Workflows
Diagrams
Caption: A simplified signaling pathway for apoptosis often targeted by anticancer agents.
Caption: A typical experimental workflow for screening novel heterocyclic compounds.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media and seeded into 96-well plates.[7]
-
Compound Treatment: Cells are treated with various concentrations of the synthesized oxadiazole or thiadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).[7] A positive control (e.g., Doxorubicin) and a negative control (vehicle) are included.[7]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[12]
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[13][14]
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.[14]
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.[15][16]
-
Animal Model: Typically performed on rats or mice.[16]
-
Compound Administration: The test compounds (oxadiazole/thiadiazole derivatives) are administered orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: A short time after compound administration, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to the control group.[10]
Molecular Docking Studies
Computational molecular docking is used to predict the binding mode and affinity of a ligand (the synthesized compound) to the active site of a target protein (e.g., an enzyme or receptor).[8][17]
-
Target Preparation: A 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).[17]
-
Ligand Preparation: The 2D structures of the oxadiazole and thiadiazole derivatives are drawn and converted into 3D structures, followed by energy minimization.
-
Docking Simulation: Using docking software, the ligands are placed into the active site of the protein to find the best-fit orientation that results in the lowest free energy of binding.[17]
-
Analysis: The results are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and to correlate the docking scores with the experimentally observed biological activity.[8] This can provide insights into the structure-activity relationship.[8]
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]
- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 12. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 16. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 17. Synthesis and docking of novel oxadiazole and thiadiazole derivatives. [wisdomlib.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Tert-butyl-1,3,4-oxadiazol-2-amine
For immediate release:
Researchers and laboratory personnel now have a comprehensive guide for the safe and compliant disposal of 5-tert-butyl-1,3,4-oxadiazol-2-amine. This procedural document outlines the necessary steps to manage waste generated from this compound, ensuring the safety of laboratory staff and the protection of the environment. Adherence to these protocols is critical for any research, development, or manufacturing setting where this chemical is used.
This compound is a solid compound classified as harmful if swallowed (Acute Toxicity 4, Oral) and is for research use only.[1] Proper waste management is not only a regulatory requirement but a fundamental aspect of responsible laboratory practice. The following guidelines provide a clear, step-by-step approach to its disposal.
Personal Protective Equipment (PPE) and Hazard Information
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment. The known hazard associated with this compound is oral toxicity.[1] However, as a matter of good laboratory practice and to mitigate any unknown risks, a comprehensive PPE ensemble should be worn.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields | To protect eyes from any potential splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To prevent inhalation of the powdered substance, especially when handling larger quantities or in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The primary route of disposal for this compound is through a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection (Solid Waste):
-
Unused or Expired Compound: Place any unused or expired this compound directly into a designated hazardous waste container.
-
Contaminated Materials: Items such as weighing papers, contaminated gloves, and paper towels should be collected in a separate, clearly labeled hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (GHS07 - Exclamation Mark).[1]
2. Handling of Contaminated Sharps:
-
Any sharps, such as needles or broken glass, that are contaminated with the chemical must be placed in a designated sharps container that is puncture-resistant and leak-proof.
3. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all surfaces that have come into contact with the chemical using a suitable solvent or cleaning agent.
-
All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these established protocols, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific safety and disposal guidelines, as local rules may vary.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
